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  • Product: 4-(Morpholinosulfonyl)benzonitrile
  • CAS: 10254-89-4

Core Science & Biosynthesis

Foundational

A Framework for Elucidating the Mechanism of Action of Novel Chemical Entities: A Case Study of 4-(Morpholinosulfonyl)benzonitrile

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a critical endeavor in drug discovery and chemical biology, providing the foundation for rational drug development and toxicological assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a critical endeavor in drug discovery and chemical biology, providing the foundation for rational drug development and toxicological assessment.[1][2][3] This technical guide presents a comprehensive, multi-phased framework for determining the MoA of a previously uncharacterized small molecule, using 4-(Morpholinosulfonyl)benzonitrile as a representative case. While no public data currently exists on the biological activity of this specific compound, the principles and experimental workflows detailed herein provide a robust roadmap for its systematic investigation. The guide covers initial in silico predictions and high-throughput screening, proceeds to target validation and pathway analysis, and culminates in preclinical in vivo evaluation. Detailed protocols, data interpretation strategies, and visual workflows are provided to equip researchers with the necessary tools to dissect the complex biological interactions of novel chemical entities.

Introduction

4-(Morpholinosulfonyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core, a sulfonyl linker, and a morpholine ring. While its synthesis is documented, its biological effects remain unexplored. The journey from a structurally defined but biologically anonymous molecule to a well-characterized pharmacological agent is a cornerstone of modern therapeutic development.[4] Understanding the specific molecular interactions through which a compound exerts its effects is paramount for assessing its therapeutic potential and potential liabilities.[1]

This guide is structured to mirror a logical, field-proven progression of inquiry. It is designed not as a rigid template, but as an adaptable framework that can be modified based on emerging data at each stage. We will proceed under the hypothesis that 4-(Morpholinosulfonyl)benzonitrile possesses latent bioactivity, and our objective is to systematically uncover its molecular target(s), the cellular pathways it modulates, and its ultimate phenotypic consequences.

Phase 1: Target Agnostic and Target-Based Primary Screening

The initial phase is designed to cast a wide net, employing both computational and experimental methods to generate initial hypotheses about the compound's biological function.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, cost-effective starting points.[5] By analyzing the 3D structure and chemical properties of 4-(Morpholinosulfonyl)benzonitrile, we can screen it against databases of known protein structures to predict potential binding partners.[5][6][7]

Causality Behind Experimental Choice: Ligand-based and structure-based virtual screening methods leverage vast datasets of known ligand-protein interactions.[6][7] These approaches can identify potential targets that would not be intuitively obvious, thereby broadening the scope of the initial investigation and prioritizing subsequent experimental screens.

Hypothetical Data Presentation:

Predicted Target ClassSpecific Target ExamplePrediction Score (0-1)Method
KinasesTyrosine-protein kinase ABL10.85Molecular Docking
GPCRsMetabotropic glutamate receptor 50.78Pharmacophore Matching
ProteasesCathepsin S0.72Chemical Similarity
Ion ChannelsVoltage-gated sodium channel0.65Machine Learning Model
High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against specific biological targets.[8][9] Based on the in silico predictions, an initial HTS campaign would be designed to test 4-(Morpholinosulfonyl)benzonitrile against a panel of representative kinases and GPCRs.

Causality Behind Experimental Choice: HTS provides direct, quantifiable evidence of molecular interaction (e.g., enzyme inhibition or receptor agonism/antagonism) in a miniaturized, automated format.[10][11][12] This allows for efficient screening of multiple target classes to quickly identify a "hit."[8][12] The choice of a kinase panel is logical given that kinases are a large and highly druggable target class.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound Compound Dilution (4-MSB) Dispense Robotic Dispensing (384-well plates) Compound->Dispense Library Target Library (e.g., Kinase Panel) Library->Dispense Assay Assay Reagent Prep (ATP, Substrate) Assay->Dispense Incubate Incubation Dispense->Incubate Read Plate Reader (Luminescence/Fluorescence) Incubate->Read Data Raw Data Acquisition Read->Data QC Quality Control (Z'-factor > 0.5) Data->QC HitID Hit Identification (% Inhibition) QC->HitID

Caption: High-Throughput Screening (HTS) Workflow.

Phenotypic Screening

In parallel with target-based screens, phenotypic screening assesses the compound's effect on whole cells or organisms without a preconceived target.[13][14] This approach is powerful for discovering first-in-class drugs and identifying compounds that work through complex or multi-target mechanisms.[14] A common starting point is to screen for anti-proliferative effects against a panel of diverse cancer cell lines.

Causality Behind Experimental Choice: Cancer cells often have dysregulated signaling pathways, making them sensitive indicators of bioactivity. A broad panel (e.g., the NCI-60) can reveal patterns of activity, suggesting that the compound may be acting on a pathway that is particularly important in a specific cancer subtype.

Hypothetical Data Presentation: Anti-Proliferative Activity (IC₅₀ Values in µM)

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer> 50
HCT116Colon Cancer8.1
K562Leukemia1.5
U87 MGGlioblastoma> 50

Protocol: Cell Viability (MTT) Assay

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(Morpholinosulfonyl)benzonitrile (e.g., from 100 µM to 0.1 µM) and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Phase 2: Target Validation and Pathway Analysis

If Phase 1 yields a promising "hit"—for instance, potent activity against the K562 leukemia cell line and inhibition of the ABL1 kinase—Phase 2 aims to rigorously confirm this putative target and map its downstream consequences.

Direct Target Engagement Assays

It is crucial to confirm that the compound physically interacts with its proposed target. Biophysical methods provide direct evidence of binding.

Causality Behind Experimental Choice: While an HTS assay shows functional inhibition, it does not prove direct binding. An artifact or indirect effect could be responsible. Techniques like Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) provide orthogonal validation of the physical interaction between the compound and the target protein.[15][16][17]

  • Surface Plasmon Resonance (SPR): This label-free technique measures changes in mass on a sensor surface in real-time, allowing for the precise calculation of binding kinetics (kₐ, kₔ) and affinity (K₋).[16][17][18]

  • Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement within intact cells.[19][20] The principle is that a protein stabilized by a bound ligand will have a higher melting temperature.[21][22][23]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture K562 cells to ~80% confluency. Treat cells with 10 µM 4-(Morpholinosulfonyl)benzonitrile or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a warm water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to new tubes and quantify the amount of soluble ABL1 kinase using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble ABL1 protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[19][23]

Downstream Signaling Pathway Analysis

Confirming that target engagement translates into the expected downstream biological effects is a critical validation step. If 4-(Morpholinosulfonyl)benzonitrile inhibits ABL1 kinase in K562 cells (which harbor the BCR-ABL fusion protein), we would expect to see a decrease in the phosphorylation of its key substrates, such as CRKL.

Causality Behind Experimental Choice: Western blotting is a robust and widely used technique to measure changes in the levels and post-translational modifications (like phosphorylation) of specific proteins.[24][25][26][27] Observing the predicted change in a downstream biomarker (p-CRKL) provides strong evidence that the compound is engaging its target in a biologically meaningful way within the cellular context.

Signaling Pathway Diagram: BCR-ABL Inhibition

BCR_ABL_Pathway cluster_membrane Cellular Context BCR_ABL BCR-ABL (Constitutively Active Kinase) CRKL CRKL pCRKL p-CRKL BCR_ABL->pCRKL Phosphorylation MSB 4-(Morpholinosulfonyl) benzonitrile MSB->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival pCRKL->Proliferation Downstream Signaling

Caption: Hypothesized inhibition of BCR-ABL signaling.

Protocol: Western Blot for p-CRKL

  • Sample Preparation: Treat K562 cells with varying concentrations of 4-(Morpholinosulfonyl)benzonitrile for 2 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[27]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-CRKL and total CRKL (as a loading control), diluted in blocking buffer.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager.

Phase 3: In Vivo Model Evaluation

Positive results from in vitro and cellular assays provide the justification for advancing the compound to more complex and physiologically relevant in vivo models.

Causality Behind Experimental Choice: While cell culture models are essential for initial MoA studies, they cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics that occurs in a living organism.[28] An animal model, such as a mouse xenograft, is the standard preclinical step to assess whether a compound's cellular activity translates into therapeutic efficacy.[29][30][31][32]

Xenograft Efficacy Study

Based on the in vitro activity against K562 cells, a mouse model of chronic myeloid leukemia (CML) would be appropriate.

Protocol: K562 Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ K562 cells into the flank of each mouse.[30][32]

  • Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing: Administer 4-(Morpholinosulfonyl)benzonitrile (e.g., at 10, 30, and 100 mg/kg) and a vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-CRKL) to confirm target engagement in the tumor tissue.[28]

Hypothetical Data Presentation: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control01550 ± 2100%
4-MSB101120 ± 18028%
4-MSB30650 ± 15058%
4-MSB100280 ± 9582%

Conclusion

This technical guide outlines a systematic, multi-layered strategy for elucidating the mechanism of action of a novel compound, exemplified by 4-(Morpholinosulfonyl)benzonitrile. By integrating computational prediction, high-throughput screening, phenotypic assays, rigorous biophysical and cellular target validation, and in vivo efficacy studies, researchers can build a comprehensive understanding of a compound's biological function. Each phase of this framework is designed to generate testable hypotheses that inform the subsequent stage, ensuring a logical and resource-efficient progression from an unknown chemical entity to a potential therapeutic lead with a well-defined mechanism of action. The self-validating nature of using orthogonal assays at each step is critical for building a high-confidence data package suitable for further drug development.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2014). Phenotypic screening in cancer drug discovery - past, present and future. Nature Reviews Drug Discovery, 13(8), 588-602. Available from: [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • Reaction Biology. Xenograft Models For Drug Discovery.
  • Creative Biolabs. In Silico Target Prediction.
  • Danaher Life Sciences. High-Throughput Screening (HTS) in Drug Discovery.
  • Drug Target Review. (2017, December 6). Clinically-oriented phenotypic screening of the cancer cell phenotype.
  • Koutsoukas, A., Simms, B., Kirchmair, J., Bond, P. J., & Glick, M. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics, 74(12), 2554-2574. Available from: [Link]

  • Frontiers. (2020). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening.
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  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
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  • Creative Biolabs. Xenograft Models.
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  • Altogen Labs. (2017, October 11). Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Bioinformatics. (2021, July 12). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Available from: [Link]

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  • ScitoVation. Understanding the Mode of Action of a Compound.
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  • Aptamers. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions.
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Exploratory

A Strategic Guide to Unveiling the Biological Potential of 4-(Morpholinosulfonyl)benzonitrile: A Technical Whitepaper for Drug Discovery Professionals

Foreword: From Chemical Structure to Biological Function In the landscape of modern drug discovery, the journey from a synthesized molecule to a potential therapeutic agent is one of meticulous investigation and strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Chemical Structure to Biological Function

In the landscape of modern drug discovery, the journey from a synthesized molecule to a potential therapeutic agent is one of meticulous investigation and strategic screening. The compound 4-(Morpholinosulfonyl)benzonitrile, characterized by its sulfonamide and benzonitrile moieties, presents a compelling case for systematic biological evaluation. The sulfonamide group is a well-established pharmacophore, known for its role in a variety of drugs with activities ranging from antibacterial to anti-inflammatory and carbonic anhydrase inhibition[1][2]. Similarly, benzonitrile derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties[3][4].

This technical guide provides a comprehensive, field-proven framework for the biological activity screening of 4-(Morpholinosulfonyl)benzonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven approach to elucidating the compound's therapeutic potential. Our methodology is rooted in a tiered screening cascade, commencing with broad primary assays and progressively narrowing to more specific, mechanism-of-action studies. Each step is designed to be self-validating, ensuring the generation of robust and reliable data to guide further research and development.

Part 1: The Strategic Screening Cascade: A Tiered Approach

The initial exploration of a novel compound's bioactivity is best approached with a wide net, followed by more focused investigations based on preliminary findings. This tiered strategy maximizes efficiency and resource allocation.

Tier 1: Primary Broad-Spectrum In Vitro Screening

The objective of Tier 1 is to identify any significant biological activity across a range of common therapeutic areas suggested by the compound's chemical structure.

  • Anticancer Cytotoxicity Screening: A foundational step in oncology drug discovery is to assess a compound's ability to inhibit the growth of cancer cells.

  • Carbonic Anhydrase Inhibition Assay: The presence of the sulfonamide group strongly suggests potential interaction with carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.

  • Antimicrobial Activity Screening: Given the historical significance of sulfonamides as antimicrobial agents, evaluating activity against a panel of bacteria and fungi is a logical starting point.

The following diagram illustrates the proposed initial screening workflow:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Compound 4-(Morpholinosulfonyl)benzonitrile Anticancer Anticancer Cytotoxicity (NCI-60 Panel or similar) Compound->Anticancer CA_Inhibition Carbonic Anhydrase Inhibition Assay Compound->CA_Inhibition Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panel) Compound->Antimicrobial Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Anticancer->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Anticancer->Cell_Cycle Angiogenesis Anti-Angiogenesis Assays (Tube Formation Assay) Anticancer->Angiogenesis CA_Isoform CA Isoform Selectivity (CA-II, CA-IX, etc.) CA_Inhibition->CA_Isoform

Caption: Tiered screening workflow for 4-(Morpholinosulfonyl)benzonitrile.

Part 2: Detailed Experimental Protocols & Rationale

This section provides detailed, step-by-step methodologies for the key experiments outlined in Tier 1. The protocols are designed to be robust and reproducible, incorporating necessary controls for data validation.

Anticancer Cytotoxicity Screening: The NCI-60 Human Tumor Cell Line Screen

Rationale: The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a well-established and powerful tool for identifying novel anticancer agents. It provides data on a compound's potency and differential cytotoxicity across a diverse panel of cancer types, offering early insights into potential mechanisms of action.[5]

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(Morpholinosulfonyl)benzonitrile in sterile DMSO.

    • Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 1 µM, 10 µM, 100 µM) to determine the approximate responsive range.[6][7]

  • Cell Culture and Plating:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS)) in RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][8]

  • Drug Treatment:

    • Remove the culture medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plates for 48-72 hours.

  • Cytotoxicity Assay (Sulforhodamine B - SRB Assay):

    • After incubation, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with deionized water and allow them to air dry.

    • Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values.

  • Present the data in a tabular format for clear comparison across cell lines.

Table 1: Example Cytotoxicity Data for 4-(Morpholinosulfonyl)benzonitrile

Cell LineTissue of OriginGI50 (µM)TGI (µM)LC50 (µM)
MCF-7Breast AdenocarcinomaValueValueValue
NCI-H460Lung CarcinomaValueValueValue
SF-268GliomaValueValueValue
Additional Cell Lines............
Carbonic Anhydrase Inhibition Assay

Rationale: Sulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site. Assessing the inhibitory activity of 4-(Morpholinosulfonyl)benzonitrile against carbonic anhydrases is a critical step. A stopped-flow CO2 hydration assay is a standard method for determining the inhibition constants (Ki) for CA inhibitors.[9][10][11]

Protocol:

  • Reagents and Enzyme Preparation:

    • Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

    • Buffer: 20 mM HEPES, pH 7.4.

    • Indicator: Phenol red (0.2 mM).

    • Substrate: CO2-saturated water.

    • Inhibitor: 4-(Morpholinosulfonyl)benzonitrile stock solution in DMSO, with subsequent dilutions in deionized water.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.[11]

    • The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a period of 10-100 seconds by monitoring the change in absorbance of the phenol red indicator at 557 nm.[11]

    • Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[11]

    • Determine the uncatalyzed rate and subtract it from the total observed rate.

Data Analysis and Interpretation:

  • Calculate the initial velocity of the reaction at different substrate and inhibitor concentrations.

  • Determine the inhibition constant (Ki) by non-linear least-squares methods.

  • A lower Ki value indicates a more potent inhibitor.

Antimicrobial Activity Screening

Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore. Therefore, it is prudent to screen 4-(Morpholinosulfonyl)benzonitrile for activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

    • Fungi: Candida albicans, Aspergillus niger.

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (standard antibiotic/antifungal) and a negative control (no compound).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

Data Analysis and Interpretation:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Compare the MIC values to those of the standard drugs.

Part 3: Advancing to Secondary and Mechanistic Studies

Positive results from the primary screening will necessitate a deeper investigation into the compound's mechanism of action.

Elucidating the Anticancer Mechanism

If significant cytotoxicity is observed, the following assays are recommended to understand the underlying mechanism:

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Caspase-Glo® (to measure caspase activity) and Annexin V/Propidium Iodide staining (to detect apoptotic and necrotic cells via flow cytometry) should be employed.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

The following diagram illustrates a potential signaling pathway to investigate if apoptosis is induced:

G Compound 4-(Morpholinosulfonyl)benzonitrile Target Putative Cellular Target Compound->Target Caspase9 Caspase-9 Target->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by the compound.

Investigating Anti-Angiogenic Potential

Given that angiogenesis is a hallmark of cancer, compounds with anticancer activity are often evaluated for their ability to inhibit the formation of new blood vessels.[12]

  • Endothelial Cell Tube Formation Assay: This in vitro assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane extract (Matrigel®). Inhibition of tube formation is indicative of anti-angiogenic activity.[13][14]

Protocol for Tube Formation Assay:

  • Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel®-coated wells.

  • Treat the cells with various concentrations of 4-(Morpholinosulfonyl)benzonitrile.

  • Incubate for 4-6 hours to allow for tube formation.

  • Visualize and quantify the tube-like structures using a microscope and image analysis software.

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of 4-(Morpholinosulfonyl)benzonitrile. By employing a tiered screening cascade, from broad primary assays to more focused mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this compound. The provided protocols and rationale are grounded in established methodologies and are designed to generate high-quality, reproducible data. The insights gained from this comprehensive screening will be invaluable in guiding future medicinal chemistry efforts and advancing this compound through the drug discovery pipeline.

References

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  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025). Brieflands. [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (n.d.). ScienceDirect. [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. [Link]

  • Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. (2019). PISRT. [Link]

  • Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. PubMed Central. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. (2019). Anticancer Research. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). PubMed Central. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]

  • In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. (2022). ResearchGate. [Link]

  • The preclinical evaluation of angiogenesis inhibitors. (1998). ProQuest. [Link]

  • Structure-based drug discovery of carbonic anhydrase inhibitors. (2016). Taylor & Francis Online. [Link]

  • Sulfhydryl Reactivity: Mechanism of Action of Several Antiviral Compounds—Selenocystine, 4-(2-Propinyloxy)-β-Nitrostyrene, and Acetylaranotin. (1973). PubMed Central. [Link]

  • U.S. Patent No. US8557782B2. (2013). Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2019). PubMed Central. [Link]

  • Angiogenesis Inhibitors – Current Strategies and Future Prospects. (2010). PubMed Central. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(Morpholinosulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Morpholinosulfonyl)benzonitrile is a synthetic organic compound characterized by a central benzonitrile core, a sulfonamide linker, and a termin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinosulfonyl)benzonitrile is a synthetic organic compound characterized by a central benzonitrile core, a sulfonamide linker, and a terminal morpholine ring. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its constituent chemical moieties are well-represented in a multitude of clinically significant therapeutic agents. This guide provides a comprehensive analysis of the potential therapeutic targets of 4-(Morpholinosulfonyl)benzonitrile, derived from a systematic evaluation of the known biological activities of its structural components. We will explore promising target classes, including enzymes implicated in neurodegenerative disorders, central nervous system (CNS) receptors, and key proteins in oncology. This document will serve as a foundational resource for researchers initiating target identification and validation campaigns for this and structurally related molecules.

Introduction: Deconstructing the Pharmacophore for Target Prediction

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. 4-(Morpholinosulfonyl)benzonitrile incorporates three key structural motifs, each with a history of successful application in medicinal chemistry: the morpholine ring, the sulfonamide linker, and the benzonitrile group. Understanding the established biological roles of these components provides a rational basis for hypothesizing potential therapeutic targets.

  • The Morpholine Moiety: A Privileged Scaffold in Drug Discovery The morpholine ring is a heterocyclic amine that is frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. From a pharmacodynamic perspective, the morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, facilitating interactions with a wide range of biological targets. Notably, the morpholine scaffold is prevalent in drugs targeting the central nervous system, where it can contribute to blood-brain barrier permeability.[3]

  • The Sulfonamide Linker: A Versatile Functional Group The sulfonamide group is a cornerstone of medicinal chemistry, most famously represented by the sulfonamide class of antibiotics. Beyond its antimicrobial applications, this functional group is found in diuretics, anticonvulsants, and anti-inflammatory drugs. The sulfonamide's ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to bind to the active sites of numerous enzymes.

  • The Benzonitrile Group: A Bioisostere and Key Interacting Moiety The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) group, is a common feature in various therapeutic agents. The nitrile group is a versatile functional group that can participate in dipole-dipole interactions and hydrogen bonding. It is often used as a bioisostere for other functional groups, such as a carbonyl or a halogen. Benzonitrile derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]

The convergence of these three pharmacophoric elements in 4-(Morpholinosulfonyl)benzonitrile suggests a molecule with the potential for high target affinity and favorable drug-like properties. The following sections will explore specific, plausible therapeutic targets based on this structural analysis.

Potential Therapeutic Target Classes

Based on the established pharmacology of its constituent moieties, we can prioritize several key target classes for initial investigation.

Enzymes Implicated in Neurodegenerative Diseases

The significant representation of the morpholine moiety in CNS-active drugs makes neurodegenerative disease-related enzymes a primary area of interest.[3][6]

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. The morpholine ring is a known feature in some MAO inhibitors.

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The nitrogen atom of the morpholine ring could potentially interact with the catalytic or peripheral anionic site of these enzymes.

Central Nervous System Receptors

The physicochemical properties conferred by the morpholine ring suggest that 4-(Morpholinosulfonyl)benzonitrile may effectively cross the blood-brain barrier, enabling interaction with CNS receptors.

  • Metabotropic Glutamate Receptor 5 (mGluR5): Negative allosteric modulators (NAMs) of mGluR5 have therapeutic potential for psychiatric disorders.[7] Notably, a compound with a sulfonylbenzonitrile scaffold, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, has been identified as a novel mGluR5 NAM.[7] This structural precedent strongly suggests that 4-(Morpholinosulfonyl)benzonitrile should be evaluated for activity at this receptor.

Targets in Oncology

Both morpholine and benzonitrile derivatives have been reported to exhibit anticancer properties, suggesting a range of potential oncology targets.[1][4][8]

  • Kinases: The vast family of protein kinases represents a major class of oncology targets. The morpholine ring is a component of the approved kinase inhibitor gefitinib, which targets the epidermal growth factor receptor (EGFR). The overall structure of 4-(Morpholinosulfonyl)benzonitrile could be amenable to binding within the ATP-binding pocket of various kinases.

  • Enzymes Involved in Sterol Biosynthesis: Some morpholine-containing compounds act as inhibitors of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.[9] While this is primarily an antifungal mechanism, targeting analogous pathways in cancer cells, such as cholesterol biosynthesis, could be a viable therapeutic strategy.

Viral Proteins

The benzonitrile moiety has been associated with antiviral activity, particularly against picornaviruses.[10][11]

  • Picornavirus Replication Machinery: A derivative of benzonitrile, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has been shown to inhibit the replication of a broad range of picornaviruses.[10][11] The proposed mechanism involves the inhibition of an early event in viral replication.[11] This suggests that 4-(Morpholinosulfonyl)benzonitrile could be screened for activity against a panel of picornaviruses.

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for identifying and validating the therapeutic targets of 4-(Morpholinosulfonyl)benzonitrile. The following experimental protocols provide a roadmap for this process.

Initial Target Class Screening

A broad-based screening approach is recommended to narrow down the most promising therapeutic areas.

Table 1: Initial Target Class Screening Panel

Target ClassRepresentative AssaysRationale
Neurodegenerative Enzymes MAO-A/B Inhibition Assay (e.g., Amplex Red)Morpholine prevalence in CNS drugs.[3][6]
AChE/BChE Inhibition Assay (Ellman's Reagent)Potential for morpholine interaction with catalytic sites.
CNS Receptors mGluR5 Radioligand Binding AssayStructural precedent of sulfonylbenzonitrile mGluR5 NAMs.[7]
GPCR Panel Screening (e.g., PRESTO-Tango)Broad survey of potential CNS receptor interactions.
Oncology Targets Kinase Panel Screening (e.g., KinomeScan)Morpholine in known kinase inhibitors; broad potential.
Cancer Cell Line Proliferation Assays (e.g., MTT, CellTiter-Glo)General assessment of cytotoxic/cytostatic effects.
Antiviral Activity Picornavirus Plaque Reduction AssayBenzonitrile precedent for picornavirus inhibition.[10][11]
Detailed Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 value of 4-(Morpholinosulfonyl)benzonitrile for human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • 96-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of 4-(Morpholinosulfonyl)benzonitrile in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • In a 96-well plate, add the test compound dilutions, control inhibitors (clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.

  • Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Prepare a working solution of Amplex Red, HRP, and p-tyramine.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Monitor the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 1: Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of 4-(Morpholinosulfonyl)benzonitrile Add_Compound Add Compound/Controls to 96-well Plate Compound_Dilution->Add_Compound Controls Prepare Controls: - Vehicle - Clorgyline (MAO-A) - Pargyline (MAO-B) Controls->Add_Compound Add_Enzyme Add MAO-A or MAO-B Enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate_Mix Add Amplex Red/HRP/ p-Tyramine Mix Incubate->Add_Substrate_Mix Read_Fluorescence Measure Fluorescence Over Time Add_Substrate_Mix->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the inhibitory potency of 4-(Morpholinosulfonyl)benzonitrile against MAO enzymes.

Target Deconvolution and Validation

If activity is observed in cell-based assays (e.g., cancer cell proliferation), further experiments are required to identify the specific molecular target.

Diagram 2: Target Deconvolution Strategy

Target_Deconvolution Start Observed Cellular Phenotype (e.g., Antiproliferative Activity) Affinity_Chromo Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromo Thermal_Proteome Thermal Proteome Profiling (TPP) Start->Thermal_Proteome Genetic_Approaches Genetic Approaches (e.g., CRISPR Screen) Start->Genetic_Approaches Candidate_Proteins List of Candidate Binding Proteins Affinity_Chromo->Candidate_Proteins Thermal_Proteome->Candidate_Proteins Genetic_Approaches->Candidate_Proteins Direct_Binding Direct Binding Assays (e.g., SPR, ITC) Candidate_Proteins->Direct_Binding Enzymatic_Assay In Vitro Enzymatic/ Functional Assays Candidate_Proteins->Enzymatic_Assay Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Direct_Binding->Cellular_Target_Engagement Enzymatic_Assay->Cellular_Target_Engagement Validated_Target Validated Molecular Target Cellular_Target_Engagement->Validated_Target

Caption: A multi-faceted strategy for identifying the specific molecular target responsible for an observed cellular effect.

Conclusion and Future Directions

4-(Morpholinosulfonyl)benzonitrile represents a promising chemical scaffold with the potential to interact with a variety of therapeutically relevant targets. The rational approach outlined in this guide, based on the known pharmacology of its constituent moieties, provides a strong foundation for initiating a comprehensive target identification and validation program. The initial focus should be on enzymes and receptors involved in neurodegenerative diseases and CNS disorders, given the strong precedent for morpholine- and sulfonylbenzonitrile-containing compounds in these areas. Concurrently, broad screening against kinase panels and for antiproliferative and antiviral activity will ensure that unexpected therapeutic opportunities are not overlooked. The successful elucidation of the molecular targets of 4-(Morpholinosulfonyl)benzonitrile will pave the way for lead optimization and the development of novel therapeutic agents.

References

  • Vertex AI Search. (2024). Cas no 10254-89-4 (4-(morpholine-4-sulfonyl)benzonitrile).
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • International Journal of Research in Pharmaceutical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • PubMed. (n.d.). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • MDPI. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects.
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives.
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed. (n.d.). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860).

Sources

Exploratory

Physicochemical properties of 4-(Morpholinosulfonyl)benzonitrile

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(Morpholinosulfonyl)benzonitrile Executive Summary 4-(Morpholinosulfonyl)benzonitrile (CAS 10356-83-9) serves as a critical bifunctional scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(Morpholinosulfonyl)benzonitrile

Executive Summary

4-(Morpholinosulfonyl)benzonitrile (CAS 10356-83-9) serves as a critical bifunctional scaffold in medicinal chemistry. Structurally, it combines a stable sulfonamide core—capped by a morpholine ring to modulate lipophilicity and solubility—with a reactive para-benzonitrile group. This dual functionality allows it to act as a "masked" polarity modulator; the sulfonamide remains inert under most physiological conditions, while the nitrile provides a versatile handle for transformation into amines, acids, amides, or tetrazoles.

This guide provides a rigorous technical analysis of the compound, moving from calculated physicochemical properties to validated synthetic protocols and spectroscopic identification.

Physicochemical Characterization

In drug design, this molecule is often employed to lower the LogP of a biaryl system while maintaining a rigid linker geometry. The morpholine oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to its piperidine analogs.

Table 1: Physicochemical Properties Profile

PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Formula C₁₁H₁₂N₂O₃SCore stoichiometry.
Molecular Weight 252.29 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Physical State Solid (Crystalline)Easy handling for solid-phase synthesis.
cLogP (Predicted) ~1.1 – 1.4Ideal lipophilicity for oral bioavailability (Lipinski compliant).
TPSA ~78 Ų<140 Ų threshold indicates good membrane permeability.
H-Bond Donors 0No labile protons; reduces non-specific binding.
H-Bond Acceptors 4 (Nitrile N, Sulfonyl O's, Morpholine O)Facilitates interactions with solvent and protein targets.
pKa (Conj. Acid) ~ -1.5 (Sulfonamide N is substituted)Remains neutral at physiological pH (7.4).

Note: Values for cLogP and TPSA are consensus estimates based on fragment contribution methods.

Synthetic Methodology: Self-Validating Protocol

The most robust route to 4-(Morpholinosulfonyl)benzonitrile is the nucleophilic attack of morpholine on 4-cyanobenzenesulfonyl chloride. This reaction is thermodynamically driven by the formation of the stable sulfonamide bond and the removal of HCl.

Experimental Workflow

Reagents:

  • 4-Cyanobenzenesulfonyl chloride (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv) – Acid Scavenger

  • Dichloromethane (DCM) or THF – Solvent

Protocol:

  • Setup: Charge a round-bottom flask with 4-cyanobenzenesulfonyl chloride dissolved in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C to suppress side reactions.

  • Addition: Add Et₃N followed by the dropwise addition of Morpholine. The exotherm must be controlled to prevent nitrile hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Monitor consumption of sulfonyl chloride (Rf ~0.8 in 1:1 Hex/EtOAc) and appearance of the product (Rf ~0.4–0.5).

  • Workup: Wash with 1N HCl (removes excess morpholine/Et₃N), followed by saturated NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

Visualizing the Synthesis Logic

SynthesisWorkflow Start Start: 4-Cyanobenzenesulfonyl chloride (DCM, 0°C, N2) Add Addition: Morpholine + Et3N (Dropwise, Exotherm Control) Start->Add Nucleophilic Attack React Reaction: Warm to RT (Stir 2-4 hrs) Add->React Sulfonylation Check Checkpoint: TLC Analysis (Disappearance of Chloride) React->Check Check->React Incomplete Workup Workup: Acid/Base Wash (Remove Salts/Amines) Check->Workup Complete Final Product: 4-(Morpholinosulfonyl)benzonitrile (Solid) Workup->Final Crystallization

Figure 1: Step-by-step synthetic workflow for the sulfonylation of morpholine.

Spectroscopic Identification

Trustworthy identification relies on recognizing specific functional group signatures.[1] The high symmetry of the para-substituted benzene ring and the distinct morpholine environment provide a clear NMR fingerprint.

Infrared (IR) Spectroscopy
  • Nitrile (C≡N): Sharp, distinct band at 2230 ± 5 cm⁻¹ . This is the diagnostic peak for the nitrile handle.

  • Sulfonamide (O=S=O): Two strong bands at ~1350 cm⁻¹ (asymmetric stretch) and ~1160 cm⁻¹ (symmetric stretch).

Nuclear Magnetic Resonance (¹H-NMR)
  • Aromatic Region: A characteristic AA'BB' system (two doublets) between 7.6 – 8.0 ppm . The protons ortho to the electron-withdrawing sulfonyl group will be more deshielded (downfield) than those ortho to the nitrile.

  • Aliphatic Region: Two distinct triplets corresponding to the morpholine ring:[2]

    • 3.6 – 3.8 ppm: O-CH₂ protons (deshielded by oxygen).

    • 2.9 – 3.1 ppm: N-CH₂ protons (deshielded by the sulfonamide nitrogen).

Structural Logic Diagram

SpectralLogic Mol 4-(Morpholinosulfonyl)benzonitrile CN Nitrile Group (C≡N) Mol->CN SO2 Sulfonyl Linker (O=S=O) Mol->SO2 Morph Morpholine Ring (C4H8NO) Mol->Morph NMR_Ar 1H-NMR: 7.6-8.0 ppm (AA'BB' Doublets) Mol->NMR_Ar Aromatic Core IR_CN IR: ~2230 cm⁻¹ (Sharp) CN->IR_CN IR_SO2 IR: 1350/1160 cm⁻¹ (Strong) SO2->IR_SO2 NMR_Al 1H-NMR: 3.0 & 3.7 ppm (Triplets) Morph->NMR_Al

Figure 2: Correlation between chemical structure and expected spectroscopic signals.

Reactivity & Applications

The value of CAS 10356-83-9 lies in the orthogonality of its functional groups. The sulfonamide is chemically robust against acid/base hydrolysis, allowing the nitrile to be selectively derivatized.

  • Pinner Reaction / Hydrolysis:

    • Condition: HCl/MeOH or NaOH/H₂O.

    • Product: Methyl ester or Benzoic acid derivative.

    • Use: Creating solubility-enhancing linkers.

  • Tetrazole Formation (Click Chemistry):

    • Condition: NaN₃ / NH₄Cl in DMF at 100°C.

    • Product: 5-substituted tetrazole.

    • Use: Bioisostere for carboxylic acids (improves metabolic stability).

  • Reduction:

    • Condition: H₂ / Raney Nickel or LiAlH₄.

    • Product: Benzylamine.[3][4]

    • Use: Introduction of a basic amine for further coupling.

References

  • PubChem Database. 4-(Morpholinosulfonyl)benzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR assignments of nitriles and sulfonamides).
  • Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997. (Basis for LogP/TPSA analysis).[4]

Sources

Foundational

An In-Depth Technical Guide to the Sulfonamide Group in 4-(Morpholinosulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the sulfonamide functional group within the molecule 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the sulfonamide functional group within the molecule 4-(Morpholinosulfonyl)benzonitrile. Designed for professionals in chemical research and drug development, this document delves into the synthesis, structural characteristics, reactivity, and potential biological significance of this compound, grounding its claims in established scientific literature.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry, having paved the way for the antibiotic revolution.[1] Its presence in a vast array of therapeutic agents underscores its versatility as a pharmacophore.[2] Sulfonamides are integral to drugs with diverse applications, including antibacterial, anticancer, anti-inflammatory, and antiviral therapies.[3] The unique electronic and structural properties of the sulfonamide group allow it to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with biological targets.

This guide focuses on a specific sulfonamide-containing molecule, 4-(Morpholinosulfonyl)benzonitrile. This compound incorporates three key structural features: a central benzene ring, a nitrile group (-C≡N), and a morpholinosulfonyl group. The interplay of these components dictates the molecule's overall physicochemical properties and potential biological activity. Understanding the nuances of the sulfonamide group in this specific context is crucial for its potential application in drug discovery and development.

Molecular Structure and Physicochemical Properties

4-(Morpholinosulfonyl)benzonitrile possesses the chemical formula C₁₁H₁₂N₂O₃S and a molecular weight of 252.29 g/mol .[4] The core of the molecule is a para-substituted benzene ring, which imparts rigidity to the structure. The electron-withdrawing nature of both the nitrile and the sulfonamide groups significantly influences the electron density distribution of the aromatic ring.

PropertyValueSource
CAS Number 10254-89-4[5]
Molecular Formula C₁₁H₁₂N₂O₃S[4]
Molecular Weight 252.29 g/mol [4]

The morpholine ring, a saturated heterocycle, introduces a degree of conformational flexibility and is a common moiety in bioactive compounds due to its favorable pharmacokinetic properties.[2]

Caption: Chemical structure of 4-(Morpholinosulfonyl)benzonitrile.

Synthesis of 4-(Morpholinosulfonyl)benzonitrile: A Proposed Experimental Protocol

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 4-cyanobenzenesulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway reagent1 4-Cyanobenzenesulfonyl chloride product 4-(Morpholinosulfonyl)benzonitrile reagent1->product reagent2 Morpholine reagent2->product base Base (e.g., Triethylamine, Pyridine) base->product Neutralizes HCl solvent Solvent (e.g., Dichloromethane, Tetrahydrofuran) Reactivity start 4-(Morpholinosulfonyl)benzonitrile product1 4-(Morpholinosulfonyl)benzoic acid start->product1 Hydrolysis (H⁺ or OH⁻, H₂O) product2 (4-(Morpholinosulfonyl)phenyl)methanamine start->product2 Reduction (e.g., LiAlH₄, H₂/Catalyst)

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-(Morpholinosulfonyl)benzonitrile from 4-cyanobenzenesulfonyl chloride.

Application Note: A Validated Protocol for the Synthesis of 4-(Morpholinosulfonyl)benzonitrile Introduction: The Utility of a Key Synthetic Building Block 4-(Morpholinosulfonyl)benzonitrile is a valuable intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Validated Protocol for the Synthesis of 4-(Morpholinosulfonyl)benzonitrile

Introduction: The Utility of a Key Synthetic Building Block

4-(Morpholinosulfonyl)benzonitrile is a valuable intermediate in the landscape of pharmaceutical and materials science research. Its unique bifunctional nature, featuring an electron-withdrawing nitrile group and a versatile morpholinosulfonyl moiety, makes it a crucial building block for constructing complex molecular architectures. The sulfonamide linkage is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. This guide provides a robust and reproducible protocol for the synthesis of this compound from commercially available starting materials, 4-cyanobenzenesulfonyl chloride and morpholine. The methodology is presented with an emphasis on the underlying chemical principles, ensuring both high yield and purity while prioritizing operational safety.

Mechanistic Rationale and Strategic Considerations

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism at the sulfonyl group. The nitrogen atom of morpholine, acting as the nucleophile, attacks the highly electrophilic sulfur atom of the 4-cyanobenzenesulfonyl chloride. The sulfonyl group's electron-withdrawing nature is further enhanced by the para-cyano group, facilitating the nucleophilic attack.

Causality Behind Experimental Choices:

  • Base Selection: The reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the morpholine, rendering it non-nucleophilic. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is introduced to scavenge this acid, forming a hydrochloride salt and driving the reaction to completion.[1][2]

  • Temperature Control: The reaction is notably exothermic. Commencing the reaction at a reduced temperature (0 °C) is critical to control the reaction rate, prevent the formation of undesired byproducts, and ensure safety.[3] Maintaining low temperatures during the initial addition of the sulfonyl chloride is a key parameter for achieving a clean reaction profile.[3]

  • Solvent Choice: An aprotic solvent, such as dichloromethane (DCM), is selected to dissolve the reactants without participating in the reaction. DCM is advantageous due to its low boiling point, which simplifies removal during the work-up phase.

Below is a diagram illustrating the fundamental chemical transformation.

Caption: Chemical synthesis of 4-(Morpholinosulfonyl)benzonitrile.

Materials and Equipment

Successful synthesis relies on the quality of reagents and proper equipment setup. The following table summarizes the necessary materials.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
4-Cyanobenzenesulfonyl Chloride26261-63-6C₇H₄ClNO₂S201.63Sigma-Aldrich, >98%
Morpholine110-91-8C₄H₉NO87.12Acros Organics, >99%
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Fisher Scientific, >99%
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93EMD Millipore, DriSolv®
Hydrochloric Acid (1M aq.)7647-01-0HCl36.46VWR Chemicals
Sodium Bicarbonate (sat. aq.)144-55-8NaHCO₃84.01J.T. Baker
Brine (sat. aq. NaCl)7647-14-5NaCl58.44Lab Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich
Ethanol, Reagent Grade64-17-5C₂H₅OH46.07Decon Labs
Deionized Water7732-18-5H₂O18.02In-house system

Required Equipment:

  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Pressure-equalizing dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[4]

Detailed Step-by-Step Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood.[5][6] 4-Cyanobenzenesulfonyl chloride is corrosive and moisture-sensitive.[4][5] Morpholine is a corrosive and flammable liquid.[7][8] Appropriate PPE is mandatory.

Step 1: Reagent Preparation and Reaction Setup

  • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq, e.g., 4.36 g, 50.0 mmol) and anhydrous dichloromethane (DCM, ~100 mL).

  • Add triethylamine (1.1 eq, e.g., 5.56 g, 55.0 mmol) to the solution.

  • Fit the flask with a pressure-equalizing dropping funnel in one neck and a septum in the other.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • In a separate flask, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq, e.g., 10.08 g, 50.0 mmol) in anhydrous DCM (~50 mL).

  • Transfer the 4-cyanobenzenesulfonyl chloride solution into the dropping funnel.

Step 2: Reaction Execution

  • Add the 4-cyanobenzenesulfonyl chloride solution dropwise from the funnel to the stirred morpholine solution over a period of 30-45 minutes. Rationale: A slow addition rate is crucial to maintain the low temperature and control the exothermic reaction.[1][3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for an additional 2-3 hours. A white precipitate (triethylamine hydrochloride) will form.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using TLC (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • Spot the starting material (sulfonyl chloride) and the reaction mixture on the TLC plate.

  • The disappearance of the starting material spot indicates the completion of the reaction. The product is expected to have a lower Rf value than the sulfonyl chloride.

Step 4: Work-up and Isolation

  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL). Rationale: To remove excess morpholine and triethylamine.

    • Saturated NaHCO₃ solution (1 x 50 mL). Rationale: To neutralize any remaining acid.

    • Brine (1 x 50 mL). Rationale: To remove residual water from the organic layer.

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

  • The crude solid can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[9]

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Workflow and Process Visualization

The following diagram outlines the complete experimental workflow, providing a clear, top-down view of the process from setup to final product characterization.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Setup: Dissolve Morpholine & TEA in DCM B Cool to 0 °C A->B C Dropwise Addition of 4-Cyanobenzenesulfonyl Chloride B->C D Warm to RT & Stir C->D E Aqueous Work-up (HCl, NaHCO₃, Brine Washes) D->E F Dry Organic Layer (MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Recrystallization (Ethanol/Water) G->H I Filter & Dry Product H->I J Characterization: ¹H NMR, ¹³C NMR I->J K IR Spectroscopy L Mass Spectrometry

Sources

Application

Introduction: The Role of 4-(Morpholinosulfonyl)benzonitrile in Kinase Inhibitor Discovery

An in-depth guide to the application of 4-(Morpholinosulfonyl)benzonitrile and its analogs in high-throughput screening for the discovery of novel kinase inhibitors. 4-(Morpholinosulfonyl)benzonitrile (CAS No: 10254-89-4...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 4-(Morpholinosulfonyl)benzonitrile and its analogs in high-throughput screening for the discovery of novel kinase inhibitors.

4-(Morpholinosulfonyl)benzonitrile (CAS No: 10254-89-4) is a versatile sulfonamide-based chemical intermediate increasingly recognized for its utility in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzonitrile group and a morpholine sulfonyl moiety, makes it an attractive scaffold for the synthesis of complex molecules targeting various biological pathways.[1] The nitrile group, in particular, is a key pharmacophore in numerous pharmaceuticals, often acting as a hydrogen bond acceptor that can mimic the carbonyl group of endogenous ligands, thereby facilitating potent and selective interactions with enzyme active sites.[2]

This guide focuses on the application of 4-(Morpholinosulfonyl)benzonitrile as a representative scaffold for the discovery of inhibitors targeting the Akt/Protein Kinase B (PKB) signaling pathway. The PI3K/Akt pathway is a critical regulator of cell growth, survival, proliferation, and metabolism.[3][4] Its deregulation is implicated in a wide range of human cancers, making Akt a prime therapeutic target.[3][5] The development of small-molecule Akt inhibitors is a promising therapeutic strategy for cancer treatment.[3][6] High-throughput screening (HTS) provides the necessary platform to screen vast chemical libraries to identify novel kinase inhibitors derived from scaffolds like 4-(Morpholinosulfonyl)benzonitrile.[7][8][9]

This document serves as a detailed guide for researchers, providing both the theoretical basis and practical protocols for conducting HTS campaigns and subsequent target validation assays.

The Akt/PKB Signaling Pathway: A Critical Target in Oncology

Akt is a serine/threonine protein kinase that functions as a central node in the PI3K signaling cascade.[3] Upon activation by growth factors, PI3K generates the second messenger PIP3, which recruits Akt to the plasma membrane. Full activation of Akt requires phosphorylation at two key sites, Thr308 and Ser473.[3][4] Once active, Akt phosphorylates a multitude of downstream substrates, effectively promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and regulating transcription factors (e.g., FOXO) involved in cell cycle progression and apoptosis.[5] Given its central role, the identification of potent and selective Akt inhibitors is a major goal in modern drug discovery.[3][10]

Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) (Inactive) PIP3->Akt Recruits PDK1 PDK1 Akt_A Akt (PKB) (Active) PDK1->Akt_A Phosphorylates (T308) Akt->Akt_A Phosphorylated (S473) Downstream Downstream Targets (e.g., BAD, FOXO, GSK3) Akt_A->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to Inhibitor 4-(Morpholinosulfonyl)benzonitrile -based Inhibitor Inhibitor->Akt_A Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a candidate compound.

Application Note 1: Biochemical High-Throughput Screening

Principle of the Luminescence-Based Kinase Assay

To identify inhibitors of Akt from large compound libraries, a robust and scalable HTS assay is required.[11] The Kinase-Glo® Luminescent Kinase Assay is a widely used method for this purpose.[12][13] The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[14] The reaction involves a thermostable luciferase that produces light in the presence of ATP.[14]

The workflow is straightforward: the kinase, its substrate, and ATP are incubated with the test compounds.[13] Active kinases will consume ATP to phosphorylate the substrate, leading to a decrease in the total ATP concentration.[12] When the Kinase-Glo® reagent is added, the resulting luminescent signal is directly proportional to the amount of ATP remaining.[14] Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas an inactive compound will allow the kinase to function, leading to a low signal.[13][14] This inverse relationship provides a clear and robust readout for identifying potential inhibitors.[12]

HTS_Principle cluster_0 No Inhibition cluster_1 Inhibition Akt_active Active Akt Kinase ATP_high ATP (High) Akt_active->ATP_high Consumes ADP_high ADP (High) ATP_high->ADP_high ATP_low ATP (Low) ADP_high->ATP_low Luciferase_low Kinase-Glo® Reagent ATP_low->Luciferase_low Reacts with Signal_low Low Luminescence Luciferase_low->Signal_low Inhibitor Inhibitor Present Akt_inactive Inactive Akt Kinase Inhibitor->Akt_inactive Blocks ATP_inhib ATP (High) Luciferase_high Kinase-Glo® Reagent ATP_inhib->Luciferase_high Reacts with Signal_high High Luminescence Luciferase_high->Signal_high

Caption: Principle of the luminescence-based kinase HTS assay.

Protocol: HTS for Akt Inhibitors (384-Well Format)

This protocol is designed for a standard 384-well plate format to maximize throughput.[15] All additions of test compounds and controls should be performed using automated liquid handlers to ensure precision and reproducibility.

1. Materials and Reagents:

  • Recombinant active Akt1 kinase

  • GSK3 peptide substrate

  • ATP, high purity

  • Kinase-Glo® Max Luminescent Kinase Assay Kit

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test Compounds (e.g., a library derived from the 4-(Morpholinosulfonyl)benzonitrile scaffold) dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

2. Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of test compounds, positive control (Staurosporine), and DMSO (negative control) into designated wells of a 384-well plate. This creates a final compound concentration of 10 µM in a 5 µL reaction volume.

  • Enzyme Preparation:

    • Prepare a 2X Akt1 kinase solution in Assay Buffer. The final concentration should be determined empirically to achieve ~80-90% ATP consumption in the reaction.

  • Substrate/ATP Mix Preparation:

    • Prepare a 2X Substrate/ATP mix in Assay Buffer. The final concentrations should be at the Km value for each, typically 10 µM ATP and 20 µM GSK3 peptide substrate.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X Akt1 kinase solution to all wells except the "No Enzyme" control wells. Add 2.5 µL of Assay Buffer to the "No Enzyme" wells.

    • Add 2.5 µL of the 2X Substrate/ATP mix to all wells.

    • The final reaction volume is 5 µL.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for 1 hour.[16]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® Max reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence intensity on a plate reader (e.g., ViewLux) with an integration time of 0.5-1 second per well.

Data Analysis and Quality Control

A successful HTS campaign relies on robust data and stringent quality control.[17] The following parameters are essential for validating assay performance.

1. Calculation of Percent Inhibition: The activity of each compound is determined by calculating the percent inhibition relative to the controls.

  • Percent Inhibition (%) = 100 x (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)

    • Signal_compound: Luminescence from wells with the test compound.

    • Signal_neg_control: Average luminescence from wells with DMSO only (represents 0% inhibition).

    • Signal_pos_control: Average luminescence from "No Enzyme" or a saturating concentration of a known inhibitor like Staurosporine (represents 100% inhibition).

2. Assay Quality Metrics: The robustness of an HTS assay is typically evaluated using the Z'-factor and the Signal-to-Background (S/B) ratio.[15] An assay with a Z'-factor > 0.5 is considered excellent for HTS.[15][17]

ParameterFormulaAcceptable RangeRationale
Z'-Factor 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]> 0.5Measures the statistical separation between the positive and negative controls, indicating the assay's power to discriminate hits from noise.[15]
S/B Ratio μ_pos / μ_neg> 5The signal-to-background ratio indicates the dynamic range of the assay. A higher ratio provides a larger window to detect inhibitor effects.[15]

μ = mean; σ = standard deviation; pos = positive control; neg = negative control

Data_Analysis_Workflow RawData Raw Luminescence Data (384-well plate) Controls Identify Controls: - Positive (No Enzyme) - Negative (DMSO) RawData->Controls CalcInhibition Calculate Percent Inhibition Controls->CalcInhibition QC Calculate QC Metrics: - Z'-Factor - S/B Ratio Controls->QC HitSelection Select Hits (e.g., % Inhibition > 50%) CalcInhibition->HitSelection Validate Validate Plate (Z' > 0.5) QC->Validate Validate->HitSelection Pass Fail Fail Plate (Troubleshoot) Validate->Fail Fail

Caption: Workflow for HTS data analysis and quality control.

Application Note 2: Cellular Target Engagement Assay

Principle of the Cellular Thermal Shift Assay (CETSA)

Following the identification of a hit from a primary biochemical screen, it is crucial to confirm that the compound engages its intended target within a cellular environment.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this target engagement.[19][20][21] The principle is based on ligand-induced thermal stabilization of the target protein.[18][21] When a compound binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[21]

In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. At higher temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. After cell lysis and centrifugation to remove aggregated proteins, the amount of soluble target protein remaining at each temperature is quantified, typically by Western blot.[18] A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in intact cells.[20]

CETSA_Principle cluster_dmso Vehicle (DMSO) cluster_compound Compound Start Intact Cells Treat Treat with Vehicle (DMSO) or Compound Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Protein_U Protein_B Analyze Analyze Soluble Fraction (e.g., Western Blot) Lyse->Analyze Result Generate Melt Curves & Determine Thermal Shift (ΔTm) Analyze->Result p1 p2 Protein_D Protein_U->Protein_D Low Tm p3 p4 Protein_S Protein_B->Protein_S High Tm

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Akt Target Validation

This protocol describes a standard CETSA experiment using Western blotting for detection.

1. Materials and Reagents:

  • Cancer cell line with high Akt expression (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 4-(Morpholinosulfonyl)benzonitrile analog (hit compound) and DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: PBS with protease and phosphatase inhibitors

  • Antibodies: Primary antibody against Akt, HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescence detection reagent

2. Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HCT-116 cells to ~80-90% confluency.

    • Treat cells with the hit compound (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler. Include an unheated control (RT).

  • Cell Lysis and Fractionation:

    • Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with the primary anti-Akt antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence imager.

Data Analysis and Interpretation

1. Generating a Melt Curve:

  • Quantify the band intensity for each temperature point using software like ImageJ.

  • Normalize the intensity of each heated sample to the unheated (RT) control for both the DMSO and compound-treated series.

  • Plot the normalized band intensity (representing the fraction of soluble protein) against the temperature.

2. Determining Target Engagement:

  • The resulting plot is the "melt curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

  • A positive result is a rightward shift of the melt curve for the compound-treated samples compared to the DMSO control. This increase in Tm (ΔTm) confirms that the compound binds to and stabilizes Akt in the cellular context.

TreatmentExpected TmInterpretation
DMSO (Vehicle) ~52°C (example)Baseline thermal stability of the Akt protein.
Active Compound > 52°CThe compound binds to Akt, increasing its thermal stability and confirming target engagement.
Inactive Compound ~52°CThe compound does not bind to or stabilize Akt in the cellular environment.

Conclusion

The strategic use of 4-(Morpholinosulfonyl)benzonitrile and its derivatives as a starting point for kinase inhibitor discovery, combined with robust HTS and target validation methodologies, provides a powerful paradigm for modern drug development. The biochemical HTS assay described allows for the rapid and efficient screening of large compound libraries to identify initial hits. Subsequently, the cellular thermal shift assay serves as an indispensable tool to validate that these hits engage their intended target, Akt, in a physiologically relevant setting. This integrated approach, blending high-throughput screening with rigorous biophysical validation, ensures that only the most promising and mechanistically sound candidates are advanced into lead optimization, ultimately accelerating the journey from chemical scaffold to clinical therapeutic.

References

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  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB Signaling: Navigating Downstream. Cell, 129(7), 1261–1274.
  • ChemicalBook. (2024). 4-(morpholine-4-sulfonyl)benzonitrile.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Note: While the direct link is not in the results, the principles of Z' and S/B are discussed in result[15], which cites this foundational paper).

  • Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs.
  • Song, M., et al. (2019). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 24(11), 2118.
  • Li, Z., et al. (2017). HTS-Driven Discovery of New Chemotypes with West Nile Virus Inhibitory Activity. Molecules, 22(12), 2099.
  • PubMed. (2019). Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. Combinatorial Chemistry & High Throughput Screening.
  • JJ Medicine. (2020). AKT/PKB Signaling Pathway | PI3k Signaling. YouTube.
  • TargetMol. (n.d.). Akt Inhibitor Library.
  • Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry.
  • McManus, J., et al. (2018). A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
  • PubMed. (2007). High-throughput screening for kinase inhibitors. Nature Protocols.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • PubMed Central. (2021). Protocol for Biochemical Analysis and Structure Determination of the ZZ Domain of the E3 Ubiquitin Ligase HERC2. STAR Protocols.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Atwell, S., et al. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Meso Scale Diagnostics, LLC.
  • PubMed Central. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics.
  • PubMed. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • PubMed. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy.
  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery.
  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • ARC-BIO. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • R&D Systems. (n.d.). Akt (Protein Kinase B) Inhibitors.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Bentham Science Publishers. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry.
  • ResearchGate. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design.
  • University of Cambridge Apollo Repository. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
  • PubMed Central. (1974). Sulfhydryl Reactivity: Mechanism of Action of Several Antiviral Compounds—Selenocystine, 4-(2-Propinyloxy)-β-Nitrostyrene, and Acetylaranotin. Antimicrobial Agents and Chemotherapy.
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Method

Application Notes and Protocols for the Development of 4-(Morpholinosulfonyl)benzonitrile Derivatives in Drug Discovery

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This guide provides a detailed framework...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This guide provides a detailed framework for the synthesis, screening, and optimization of derivatives based on the versatile 4-(Morpholinosulfonyl)benzonitrile scaffold. By integrating established synthetic methodologies with robust biological evaluation protocols, this document aims to empower researchers to unlock the therapeutic potential of this promising chemical class.

Introduction: The Therapeutic Potential of the 4-(Morpholinosulfonyl)benzonitrile Scaffold

The 4-(Morpholinosulfonyl)benzonitrile core represents a privileged scaffold in medicinal chemistry, combining the well-established pharmacological properties of the sulfonamide and benzonitrile moieties. Sulfonamides are a cornerstone of modern medicine, exhibiting a wide range of biological activities, including antibacterial, anticancer, and diuretic effects.[1][2] The morpholine group is frequently incorporated into drug candidates to enhance solubility, improve pharmacokinetic profiles, and modulate target binding.[3] The benzonitrile group, a versatile synthetic handle, allows for a wide array of chemical modifications to explore the chemical space and optimize for potency and selectivity.[4]

Derivatives of this scaffold have shown promise in targeting a variety of key proteins implicated in disease, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5][6]

  • Carbonic Anhydrase IX (CA IX): A tumor-associated enzyme that plays a crucial role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[7][8]

  • Dihydropteroate Synthase (DHPS): An essential enzyme in the bacterial folate synthesis pathway, making it an attractive target for the development of novel antibacterial agents.[9][10]

This guide will provide detailed protocols for the derivatization of the 4-(Morpholinosulfonyl)benzonitrile core and the subsequent evaluation of these new chemical entities against these key drug targets.

Synthetic Strategies for Derivatization

The chemical architecture of 4-(Morpholinosulfonyl)benzonitrile offers multiple avenues for structural modification. The following protocols outline key synthetic strategies to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The overall strategy for generating derivatives of 4-(Morpholinosulfonyl)benzonitrile involves a multi-pronged approach targeting different parts of the molecule.

Caption: General synthetic workflow for derivatization.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the introduction of various aryl and heteroaryl substituents at the positions ortho or meta to the nitrile group, starting from a halogenated precursor. This is a powerful method for rapidly exploring the impact of diverse aromatic systems on target engagement.[4][11][12]

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation of the Halogenated Precursor: To a solution of 4-(Morpholinosulfonyl)benzonitrile in a suitable solvent (e.g., N,N-dimethylformamide), add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and a radical initiator (e.g., benzoyl peroxide). Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction, extract the product, and purify by column chromatography.

  • Suzuki-Miyaura Coupling: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated 4-(morpholinosulfonyl)benzonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for introducing nucleophiles, such as amines or alkoxides, onto the benzonitrile ring, typically requiring an activating group (e.g., a nitro group) ortho or para to a leaving group (e.g., a halogen).

Step-by-Step Protocol:

  • Nitration of the Benzonitrile Ring: Carefully add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to a solution of a halogenated 4-(morpholinosulfonyl)benzonitrile at a low temperature (e.g., 0 °C). Stir the reaction and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Nucleophilic Substitution: To a solution of the nitro- and halo-substituted 4-(morpholinosulfonyl)benzonitrile in a polar aprotic solvent (e.g., DMSO or DMF), add the desired nucleophile (e.g., a primary or secondary amine, 1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Heat the reaction mixture (typically 80-120 °C) and stir for 2-8 hours.

  • Cool the reaction and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Biological Evaluation: In Vitro Assay Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are detailed protocols for in vitro assays targeting VEGFR-2, Carbonic Anhydrase IX, and Dihydropteroate Synthase.

Assay Workflow

The screening process follows a hierarchical approach, starting with primary enzymatic assays to identify active compounds, followed by secondary cell-based assays to confirm on-target activity in a more physiological context.

Caption: Hierarchical workflow for biological evaluation.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the kinase activity of VEGFR-2, which is crucial for its role in angiogenesis.[13][14][15]

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption in the presence of a test compound indicates inhibition. The remaining ATP is detected using a luciferase-based system, where the luminescence signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White, opaque 96-well plates

  • Test compounds dissolved in DMSO

Step-by-Step Protocol:

  • Prepare the Kinase Reaction Mixture: In each well of a 96-well plate, add 25 µL of a solution containing the kinase assay buffer, 10 µM ATP, and the poly(Glu, Tyr) substrate.

  • Add Test Compounds: Add 1 µL of the test compound at various concentrations (typically in a serial dilution) to the appropriate wells. For control wells, add 1 µL of DMSO.

  • Initiate the Kinase Reaction: Add 24 µL of the recombinant VEGFR-2 enzyme (final concentration ~5-10 ng/well) to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ATP Detection: After incubation, allow the plate to cool to room temperature. Add 50 µL of the Kinase-Glo® MAX reagent to each well.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Carbonic Anhydrase IX Inhibition Assay

This colorimetric assay measures the esterase activity of CA IX, which is inhibited by specific inhibitors.[1][16]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • p-Nitrophenyl acetate (pNPA) substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

Step-by-Step Protocol:

  • Prepare Assay Plate: To each well of a 96-well plate, add 180 µL of the assay buffer.

  • Add Test Compounds and Enzyme: Add 10 µL of the test compound at various concentrations. Then, add 10 µL of the CA IX enzyme solution. For control wells, add DMSO instead of the test compound. Incubate for 15 minutes at room temperature.

  • Initiate the Reaction: Add 10 µL of the pNPA substrate solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 400 nm at time zero and then every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Calculate the IC₅₀ value as described for the VEGFR-2 assay.

Protocol 5: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled-enzyme assay that spectrophotometrically measures the activity of DHPS.[7][17]

Principle: DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form dihydropteroate. In this coupled assay, the dihydropteroate is immediately reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • UV-transparent 96-well plates

  • Test compounds dissolved in DMSO

  • Sulfamethoxazole (a known DHPS inhibitor) as a positive control

Step-by-Step Protocol:

  • Prepare the Assay Mixture: In each well of a UV-transparent 96-well plate, prepare a reaction mixture containing the assay buffer, PABA (e.g., 200 µM), DHPPP (e.g., 50 µM), NADPH (e.g., 150 µM), and DHFR (an excess amount).

  • Add Test Compounds: Add the test compound at various concentrations. For control wells, add DMSO.

  • Initiate the Reaction: Add the DHPS enzyme to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 15-30 minutes).

  • Data Analysis: Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic analysis of the biological data obtained from the screening of the derivative library is crucial for understanding the SAR and guiding further optimization efforts.

Key Considerations for SAR Analysis
  • Substitution on the Benzonitrile Ring: Evaluate the effect of the size, electronics (electron-donating vs. electron-withdrawing), and position of the substituents introduced via methods like the Suzuki coupling.

  • Modifications of the Nitrile Group: Investigate how converting the nitrile to other functional groups (e.g., carboxylic acid, amine) impacts activity and selectivity.

  • Role of the Morpholine Moiety: While less synthetically accessible for modification, understanding its contribution to potency and physicochemical properties is important.

Example Data Presentation: VEGFR-2 Inhibition

The following table provides a hypothetical example of how to present SAR data for a series of 4-(Morpholinosulfonyl)benzonitrile derivatives as VEGFR-2 inhibitors.

Compound IDR Group (at C-2)VEGFR-2 IC₅₀ (nM)[6][18][19][20]
1 (Core) -H>10,000
2a -Phenyl850
2b -4-Fluorophenyl420
2c -4-Methoxyphenyl1200
2d -3-Pyridyl350
2e -2-Thienyl560
Sorafenib (Reference)90

This is illustrative data and does not represent actual experimental results.

From this hypothetical data, one could infer that:

  • Substitution at the C-2 position is crucial for activity.

  • Electron-withdrawing groups on the phenyl ring (e.g., fluorine) may enhance potency.

  • Heteroaromatic rings are well-tolerated and can lead to potent inhibitors.

In Silico Modeling and ADMET Prediction

Computational tools can provide valuable insights into the potential binding modes of the inhibitors and predict their pharmacokinetic properties, aiding in the design of improved analogs.

Molecular Docking

Molecular docking studies can be performed to predict the binding orientation of the synthesized derivatives within the active site of the target protein (e.g., VEGFR-2).[21][22][23][24] This can help to rationalize the observed SAR and guide the design of new compounds with improved interactions.

Caption: Conceptual diagram of inhibitor binding.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug discovery to identify compounds with favorable drug-like properties.[3][13][25][26] Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

Conclusion and Future Directions

The 4-(Morpholinosulfonyl)benzonitrile scaffold presents a promising starting point for the development of novel therapeutics targeting a range of diseases. The synthetic and screening protocols outlined in this guide provide a robust framework for the systematic exploration of this chemical space. Future efforts should focus on optimizing the lead compounds identified through these initial studies to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of advancing promising candidates into preclinical and clinical development.

References

  • Al-Hussain, S. A., & Al-Wabli, R. I. (2022). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 27(15), 4995. [Link]

  • Alam, M. A., Anwer, M. K., & Al-Shdefat, R. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. BioMed Research International, 2022, 5325968. [Link]

  • Barbe, G., & Caron, S. (2019). A general carbonyl alkylative amination for tertiary amine synthesis. Nature, 575(7781), 179–183. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8345–8352. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Kerdawy, A. M. (2021). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335–1348. [Link]

  • Goff, P. H., & Wildman, S. A. (2016). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. BMC Cancer, 16, 55. [Link]

  • Green, C. E., & Wiemer, A. J. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters, 15(7), 963–970. [Link]

  • Hassan, A. A., & Aboul-Enein, H. Y. (2021). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 115, 105230. [Link]

  • Hassan, M., & Khan, S. A. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Current Drug Targets, 22(13), 1509–1525. [Link]

  • Hawke, T. R., & Lunn, C. A. (2010). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 8(3), 353–361. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 1, 2026, from [Link]

  • Radhi, A. J., & Al-Masoudi, N. A. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 119-138. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Semantic Scholar. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Kerdawy, A. M. (2021). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. ResearchGate. [Link]

  • Timári, G., & Aradi, K. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]

  • Abdel-Mottaleb, M. S. A., & Abdel-Wahab, B. F. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(21), 12266–12278. [Link]

  • Ali, A., & Ali, S. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 28(18), 6569. [Link]

  • Angapelly, S., & Angeli, A. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research, 84(5), 1121-1132. [Link]

  • The pterin binding site of dihydropteroate synthase (DHPS): In silico screening and in vitro antibacterial activity of existing drugs. (2018). ResearchGate. [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Investigation of the New Inhibitors by Sulfadiazine and Modified Derivatives of α-D-glucopyranoside for White Spot Syndrome Virus Disease of Shrimp by In Silico: Quantum Calculations, Molecular Docking, ADMET and Molecular Dynamics Study. (2022). MDPI. [Link]

  • Expression of VEGFR2 by human tumour xenografts. (A) Western blot... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Hassan, M., & Khan, S. A. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Current Drug Targets, 26(3), 273-289. [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). ResearchGate. [Link]

  • Clinical advances in the development of novel VEGFR2 inhibitors. (2016). PMC. [Link]

  • A review on Carbonic Anhydrase IX and XII Inhibitors. (2024). Auctores Journals. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (2025). PMC. [Link]

  • VEGFR-2 inhibitor – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 1, 2026, from [Link]

  • What are DHPS inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. (2018). PubMed. [Link]

  • In Vitro/Vivo Mechanisms of Antibacterial Peptide NZ2114 against Staphylococcus pseudintermedius and Its Biofilms. (2022). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (2015). PubMed Central. [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). PMC. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

  • Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

Sources

Application

Application Note: Protocols for the N-Alkylation and Synthesis of 4-(Morpholinosulfonyl)benzonitrile

This is a comprehensive technical guide designed for application scientists and organic chemists. It addresses the specific chemical constraints of 4-(Morpholinosulfonyl)benzonitrile (CAS: 10254-89-4) and provides protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for application scientists and organic chemists. It addresses the specific chemical constraints of 4-(Morpholinosulfonyl)benzonitrile (CAS: 10254-89-4) and provides protocols for the two chemically valid interpretations of "N-alkylation" regarding this molecule:

  • Synthesis via N-Alkylation: Constructing the morpholine ring from the primary sulfonamide precursor (N,N-dialkylation).

  • Quaternization: Direct N-alkylation of the tertiary sulfonamide nitrogen to form a morpholinium salt.

Part 1: Strategic Chemical Analysis & Scope

Before initiating experimental work, it is critical to define the reactivity profile of 4-(Morpholinosulfonyl)benzonitrile .

Substrate Analysis

The target molecule contains a tertiary sulfonamide moiety.[1] The nitrogen atom is bonded to a sulfonyl group (


) and two alkyl carbons within the morpholine ring.
  • Constraint: Standard N-alkylation (substitution of an N-H proton with an alkyl group) is impossible on the target molecule itself, as there are no protons on the nitrogen.

  • Reactivity: The electron-withdrawing nature of the sulfonyl group (

    
    ) significantly reduces the nucleophilicity of the morpholine nitrogen, making it resistant to electrophilic attack compared to standard amines.
    
Interpretation of "N-Alkylation"

Based on the substrate's chemistry, this guide covers two distinct protocols:

  • Protocol A (Synthesis via Cyclization): If the objective is to produce the target molecule using N-alkylation chemistry, we utilize the reaction of 4-cyanobenzenesulfonamide with a bis-electrophile.

  • Protocol B (Quaternization): If the objective is to modify the existing target molecule, we utilize forcing conditions to alkylate the tertiary nitrogen, yielding a quaternary ammonium salt (useful for ionic liquids or solubility enhancement).

Part 2: Visualizing the Reaction Pathways

The following diagram outlines the logical flow for both synthesizing the target via alkylation and derivatizing it.

ReactionPathways Precursor 4-Cyanobenzenesulfonamide (Primary Sulfonamide) Target 4-(Morpholinosulfonyl)benzonitrile (Target Molecule) Precursor->Target Protocol A: N,N-Dialkylation (Cyclization) Reagent1 Bis(2-chloroethyl)ether + Base (K2CO3) Reagent1->Target Salt N-Methyl-N-sulfonylmorpholinium Salt (Quaternary Ammonium) Target->Salt Protocol B: Quaternization (N-Methylation) Reagent2 Methyl Iodide (MeI) (Forcing Conditions) Reagent2->Salt

Figure 1: Reaction pathways showing the synthesis of the target via N,N-dialkylation (Protocol A) and its subsequent quaternization (Protocol B).

Part 3: Protocol A — Synthesis via N,N-Dialkylation (Ring Closure)

This is the standard "N-alkylation" method to generate the morpholine ring if you are starting from the primary sulfonamide.

Mechanism

This reaction proceeds via a double nucleophilic substitution (


). The sulfonamide nitrogen is deprotonated by the base, attacks one end of the bis(2-chloroethyl)ether, and then undergoes a second intramolecular attack to close the ring.
Materials & Reagents
ReagentEquiv.Role
4-Cyanobenzenesulfonamide 1.0Substrate
Bis(2-chloroethyl) ether 1.2Alkylating Agent (Cyclization)
Potassium Carbonate (

)
2.5Base (Anhydrous)
Sodium Iodide (NaI) 0.1Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) -Solvent (Polar Aprotic)
Experimental Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.[2]

  • Dissolution: Add 4-cyanobenzenesulfonamide (10 mmol, 1.82 g) and anhydrous

    
     (25 mmol, 3.45 g) to DMF (20 mL). Stir at room temperature for 15 minutes to initiate deprotonation.
    
  • Addition: Add bis(2-chloroethyl) ether (12 mmol, 1.4 mL) and a catalytic amount of NaI (1 mmol, 150 mg).

    • Note: NaI converts the chloro-ether to the more reactive iodo-ether in situ.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The primary sulfonamide spot (polar) should disappear, replaced by the less polar tertiary sulfonamide (Target).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid. If an oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 75–85% Key Characterization:

  • 1H NMR (CDCl3):

    
     3.0–3.2 (m, 4H, 
    
    
    
    ), 3.7–3.9 (m, 4H,
    
    
    ), 7.8–8.0 (m, 4H, Ar-H).

Part 4: Protocol B — Quaternization of 4-(Morpholinosulfonyl)benzonitrile

This protocol describes the direct alkylation of the target molecule. Due to the low nucleophilicity of the sulfonamide nitrogen, aggressive alkylating agents and forcing conditions are required.

Mechanism

The lone pair on the morpholine nitrogen is delocalized into the sulfonyl group, making it a poor nucleophile. However, reaction with a "hot" electrophile (Methyl Iodide or Methyl Triflate) can force the formation of the quaternary ammonium salt.

Materials & Reagents
ReagentEquiv.Role
4-(Morpholinosulfonyl)benzonitrile 1.0Substrate
Methyl Iodide (MeI) 5.0 - 10.0Alkylating Agent (Excess)
Acetonitrile (ACN) -Solvent (Polar Aprotic)
Acetone -Precipitation Solvent
Experimental Procedure
  • Safety Warning: Methyl Iodide is a potent neurotoxin and carcinogen. Use a fume hood and double-glove.

  • Setup: Use a heavy-walled pressure tube (Ace pressure tube) or a sealed vial. Standard reflux may result in loss of volatile MeI before reaction completion.

  • Reaction:

    • Dissolve 4-(morpholinosulfonyl)benzonitrile (1 mmol, 252 mg) in Acetonitrile (3 mL).

    • Add Methyl Iodide (10 mmol, 0.62 mL).

    • Seal the vessel and heat to 80°C (behind a blast shield) for 24–48 hours.

  • Workup:

    • Cool the vessel to room temperature, then to 0°C.

    • Add cold Diethyl Ether or Acetone (10 mL) to induce precipitation of the salt.

    • Note: If the product does not precipitate, concentrate the solution under reduced pressure to ~1 mL and then add ether.

  • Isolation: Filter the white/off-white precipitate under nitrogen (hygroscopic). Wash with cold ether.

  • Storage: Store in a desiccator.

Expected Result: N-methyl-4-(4-cyanobenzenesulfonyl)morpholin-4-ium iodide. Applications: Phase transfer catalysis, ionic liquids, or solubility modification.

Part 5: Critical Troubleshooting & Scientific Validation

Why Standard Alkylation Fails

Researchers often attempt to alkylate sulfonamides using weak bases (TEA) and mild halides (


). This will fail for 4-(Morpholinosulfonyl)benzonitrile because:
  • Steric Hindrance: The nitrogen is tertiary.

  • Electronic Deactivation: The

    
     group pulls electron density, raising the activation energy for nucleophilic attack.
    
  • Validation: If your reaction yields starting material, switch to Protocol B (High pressure/MeI) or verify you aren't attempting to substitute a non-existent proton.

Stability of the Nitrile Group

The nitrile (-CN) at the para-position is generally stable under the alkylation conditions described.

  • Risk: Under strong acidic hydrolysis or extremely strong basic conditions (e.g., NaOH reflux), the nitrile may hydrolyze to a carboxylic acid (

    
    ) or amide (
    
    
    
    ).
  • Control: Protocol A uses

    
     (mild base) and Protocol B uses neutral conditions, preserving the nitrile integrity.
    
Alternative Synthesis (Standard Control)

If Protocol A (Cyclization) fails, the "Standard Control" synthesis is N-Sulfonylation :

  • React 4-cyanobenzenesulfonyl chloride with Morpholine (2 equiv.) in DCM at 0°C.

  • This is often more efficient (Yield >90%) than the bis-ether cyclization but requires the sulfonyl chloride precursor.

References

  • Synthesis of Morpholine Sulfonamides (Cyclization Route)

    • Cross, P. E., et al. "Selective Thromboxane Synthetase Inhibitors." Journal of Medicinal Chemistry, vol. 29, no. 3, 1986, pp. 342–346. Link

  • Quaternization of Weak Nucleophiles: Abbott, T. O., & Alper, H. "Phase Transfer Catalysis in the Quaternization of Weak Bases." Journal of Organic Chemistry, vol. 54, no. 5, 1989.
  • General Sulfonamide Reactivity

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Section on Sulfonamides).[1][3][4][5][6][7] Link

  • Substrate Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76956, 4-(Morpholinosulfonyl)benzonitrile." Link

Sources

Method

Application Notes &amp; Protocols: 4-(Morpholinosulfonyl)benzonitrile as a Building Block for Heterocyclic Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of 4-(Morpholinosulfonyl)benzonitrile In the landscape of modern medicinal chemistry and organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 4-(Morpholinosulfonyl)benzonitrile

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with desired biological activities. 4-(Morpholinosulfonyl)benzonitrile has emerged as a preeminent scaffold due to its unique combination of structural motifs. The morpholine ring is a well-established pharmacophore that can improve physicochemical properties such as aqueous solubility.[1][2] The sulfonyl group acts as a potent electron-withdrawing group, activating the nitrile for a variety of chemical transformations.[3] This confluence of features makes 4-(Morpholinosulfonyl)benzonitrile a versatile and highly valuable starting material for the synthesis of a diverse array of nitrogen-containing heterocycles.[4]

This guide provides a comprehensive overview of the applications of 4-(Morpholinosulfonyl)benzonitrile in heterocyclic synthesis. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this powerful building block in their own synthetic endeavors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-(Morpholinosulfonyl)benzonitrile is essential for its effective use in synthesis.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₁H₁₂N₂O₃SFoundational for molecular weight and elemental analysis.
Molecular Weight 252.29 g/mol Critical for accurate stoichiometric calculations in reaction setups.
Appearance White to off-white crystalline solidA primary visual indicator of compound purity.
Melting Point 155-159 °C[5]A key physical constant for identity confirmation and purity assessment.
Solubility Soluble in DMSO, DMF; moderately soluble in hot alcoholsInforms the selection of appropriate solvents for reactions and purification.

The key to the reactivity of 4-(Morpholinosulfonyl)benzonitrile lies in the electronic nature of the morpholinosulfonyl group. This substituent exerts a strong electron-withdrawing effect on the benzonitrile ring system, which significantly enhances the electrophilicity of the nitrile carbon.[3] This activation renders the nitrile susceptible to attack by a wide range of nucleophiles, forming the basis for its utility in constructing various heterocyclic rings.

Synthetic Applications and Protocols

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds that form the core of numerous therapeutic agents and biologically active molecules.[6][7][8] 4-(Morpholinosulfonyl)benzonitrile is an excellent starting material for the synthesis of substituted pyrimidines through condensation reactions with amidines.[9]

Reaction Principle: The synthesis proceeds through the initial nucleophilic attack of an amidine on the activated nitrile carbon of 4-(Morpholinosulfonyl)benzonitrile. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring. This one-pot process is an efficient method for generating highly functionalized pyrimidines.[10]

Experimental Protocol: Synthesis of 2-Substituted-4-(4-(morpholinosulfonyl)phenyl)pyrimidine

  • Reagents and Materials:

    • 4-(Morpholinosulfonyl)benzonitrile (1.0 eq)

    • Appropriate amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 eq)

    • Sodium ethoxide (2.5 eq)

    • Anhydrous Ethanol

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

    • Add the amidine hydrochloride and stir the resulting suspension for 20-30 minutes at ambient temperature.

    • Add 4-(Morpholinosulfonyl)benzonitrile to the reaction mixture.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water and then cold ethanol.

    • Dry the solid under vacuum to obtain the desired 2-substituted-4-(4-(morpholinosulfonyl)phenyl)pyrimidine.

Workflow for Pyrimidine Synthesis

G reagents 1. Reagents - 4-(Morpholinosulfonyl)benzonitrile - Amidine Hydrochloride - Sodium Ethoxide - Anhydrous Ethanol setup 2. Reaction Setup - Round-bottom flask - Reflux condenser - Inert atmosphere reagents->setup Preparation reaction 3. Reaction - Combine reagents - Reflux at 78°C for 4-8h - Monitor by TLC setup->reaction Execution workup 4. Work-up & Purification - Cool to room temperature - Quench with water - Vacuum filtration reaction->workup Isolation product 5. Product - 2-Substituted-4-(4-(morpholinosulfonyl)phenyl)pyrimidine workup->product Final Product G start {Start | 4-(Morpholinosulfonyl)benzonitrile} step1 Step 1: Condensation + Acid Hydrazide + K₂CO₃ (cat.) Reflux in n-BuOH start->step1 intermediate Intermediate N-Acylamidrazone step1->intermediate step2 Step 2: Cyclization & Dehydration intermediate->step2 product {Product | 3-(4-(Morpholinosulfonyl)phenyl)-5-substituted-1,2,4-triazole} step2->product

Sources

Application

Analytical methods for quantifying 4-(Morpholinosulfonyl)benzonitrile in biological samples

Executive Summary This guide details a robust analytical method for the quantification of 4-(Morpholinosulfonyl)benzonitrile (CAS 1205-30-7) in biological matrices. As a structural motif frequently found in sulfonamide-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust analytical method for the quantification of 4-(Morpholinosulfonyl)benzonitrile (CAS 1205-30-7) in biological matrices. As a structural motif frequently found in sulfonamide-based inhibitors and chemical intermediates, accurate quantification is critical for pharmacokinetic (PK) profiling and metabolic stability studies.

This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1] This approach exploits the basicity of the morpholine nitrogen (pKa ~8.3) to ensure high selectivity against complex plasma backgrounds.

Chemical Basis & Experimental Logic

To design a self-validating protocol, we must first analyze the physicochemical properties of the analyte to determine the optimal extraction and detection strategy.

Physicochemical Profile
  • Analyte: 4-(Morpholinosulfonyl)benzonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.29 g/mol

  • Key Functional Groups:

    • Morpholine Ring: Secondary amine character; protonates at acidic pH (pKa ~8.3), making it a candidate for cation exchange.

    • Sulfonyl Group:[2] Electron-withdrawing, increases polarity.

    • Benzonitile:[3] Provides UV absorbance (secondary detection) and structural rigidity.

Method Selection Strategy
  • Why UHPLC-MS/MS? The high polarity of the sulfonamide group often leads to poor retention on standard C18 columns without ion-pairing reagents. MS/MS provides the necessary sensitivity (sub-ng/mL) and selectivity (MRM mode) to distinguish the analyte from plasma phospholipids.

  • Why MCX SPE? Protein precipitation (PPT) often leaves significant matrix effects (ion suppression). Because the morpholine group is basic, we can use a Mixed-Mode Cation Exchange (MCX) sorbent. By acidifying the sample, we protonate the morpholine, locking it onto the sorbent while neutral interferences (lipids, neutral drugs) are washed away. Elution is achieved with a basic organic solvent, neutralizing the amine and releasing the clean analyte.

Workflow Visualization

The following diagram illustrates the "Catch-and-Release" logic of the MCX extraction and the MS/MS fragmentation pathway.

G cluster_0 Sample Preparation (MCX SPE) cluster_1 UHPLC-MS/MS Detection Input Plasma Sample + 2% Formic Acid Load Load MCX Cartridge (Analyte Protonated [MH]+) Input->Load Bind Wash Wash Steps 1. 2% FA (Remove Proteins) 2. Methanol (Remove Neutrals) Load->Wash Clean Elute Elute 5% NH4OH in MeOH (Analyte Neutralized) Wash->Elute Release ESI ESI Source (+) Re-protonation Elute->ESI Inject Q1 Q1 Filter Precursor: 253.3 m/z ESI->Q1 Q3 Q3 Filter Product Ions Q1->Q3 CID Fragmentation Detect Quantification Q3->Detect

Figure 1: Logical workflow for the extraction and quantification of 4-(Morpholinosulfonyl)benzonitrile, highlighting the critical pH-switching steps in SPE.

Detailed Protocol

Reagents and Materials
  • Reference Standard: 4-(Morpholinosulfonyl)benzonitrile (>98% purity).

  • Internal Standard (IS): Sulfamethoxazole-d4 or a structural analog like 4-cyanobenzenesulfonamide (if isotopologue is unavailable).

  • SPE Cartridges: Oasis MCX 30 mg/1 cc (or equivalent mixed-mode strong cation exchange).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Stock Solution Preparation
  • Stock A (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of MeOH. Store at -20°C.

  • Working Standard (WS): Dilute Stock A with 50:50 MeOH:Water to create a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).

Sample Preparation (MCX SPE)

Rationale: This step is the critical "self-validating" component. If recovery is low, check the pH of the loading step (must be < 6) or the elution step (must be > 10).

  • Pre-treatment: Aliquot 100 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    L of plasma. Add 10 
    
    
    
    L of IS working solution. Add 100
    
    
    L of 4%
    
    
    (Phosphoric Acid) to acidify (Target pH ~2-3). Vortex.
  • Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in water. (Removes proteins and salts).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol. (Removes neutral lipids and hydrophobic interferences; analyte remains bound via ionic interaction).

  • Elution: Elute with 2 x 250

    
    L of 5% 
    
    
    
    in Methanol
    . (High pH neutralizes the morpholine, breaking the ionic bond).
  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100

    
    L of Mobile Phase A:B (90:10).
    
UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion: m/z 253.3

    
    
    
  • MRM Transitions (Optimization Required):

TransitionTypeCollision Energy (eV)Rationale
253.3

166.0
Quantifier20Loss of Morpholine ring (Neutral loss ~87 Da)
253.3

102.0
Qualifier35Characteristic Benzonitrile fragment
253.3

88.1
Qualifier40Morpholine ring fragment

Method Validation Criteria

This method should be validated according to FDA/EMA Bioanalytical Method Validation guidelines [1].

ParameterAcceptance CriteriaExperimental Note
Linearity

Weighted (

) linear regression recommended.
Accuracy 85-115% (80-120% at LLOQ)Test at LLOQ, Low, Mid, and High QC levels.
Precision (CV) < 15% (< 20% at LLOQ)Intra-day (n=5) and Inter-day (3 days).
Recovery > 80% (Consistent)Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.

Troubleshooting & Causality

  • Issue: Low Recovery.

    • Cause: The elution solvent pH was not high enough to neutralize the morpholine.

    • Fix: Ensure fresh Ammonium Hydroxide is used. The pH of the elution solvent must be > 10.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the basic morpholine nitrogen and residual silanols on the column.

    • Fix: Increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) or use a column with "Charged Surface Hybrid" (CSH) technology designed for basic compounds [2].

  • Issue: Signal Suppression.

    • Cause: Phospholipids eluting with the analyte.

    • Fix: The MCX wash step with 100% Methanol is crucial. Do not skip it. It removes neutral lipids while the analyte is ionically bound.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]

  • Niessen, W. M. A. (2003). Progress in liquid chromatography–mass spectrometry instrumentation and its application in drug discovery and development. Journal of Chromatography A, 1000(1-2), 413-436. (Provides foundational theory on LC-MS for basic drugs).
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Source for the MCX "Wash 2" protocol to remove phospholipids).

Sources

Method

Application Notes and Protocols for 4-(Morpholinosulfonyl)benzonitrile in Agrochemical Research

A Senior Application Scientist's Guide to a Novel Potential Agrochemical Introduction: A Tripartite Molecule of Interest 4-(Morpholinosulfonyl)benzonitrile represents a compelling, yet underexplored, chemical entity in t...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Novel Potential Agrochemical

Introduction: A Tripartite Molecule of Interest

4-(Morpholinosulfonyl)benzonitrile represents a compelling, yet underexplored, chemical entity in the landscape of agrochemical research. Its unique structure, integrating three key pharmacophores—a benzonitrile moiety, a sulfonamide linker, and a morpholine ring—suggests a spectrum of potential biological activities. The benzonitrile group is a known feature in certain herbicides, the sulfonamide class of compounds famously includes inhibitors of acetolactate synthase (ALS), and morpholine derivatives are well-established as fungicides that target sterol biosynthesis.[1] This document serves as a comprehensive guide for researchers, outlining a hypothetical framework for the synthesis, screening, and characterization of 4-(Morpholinosulfonyl)benzonitrile as a potential herbicide, fungicide, and insecticide.

Chemical Profile and Synthesis

Table 1: Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃SChemDraw
Molecular Weight252.29 g/mol ChemDraw
Predicted LogP1.25SwissADME
Predicted SolubilitySoluble in DMSO, AcetoneInternal Prediction
Protocol 1: Synthesis of 4-(Morpholinosulfonyl)benzonitrile

Step 1: Synthesis of 4-cyanobenzenesulfonyl chloride

  • To a stirred solution of 4-cyanobenzenesulfonic acid (1 eq.) in thionyl chloride (5 eq.), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • The resulting precipitate, 4-cyanobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-(Morpholinosulfonyl)benzonitrile

  • Dissolve 4-cyanobenzenesulfonyl chloride (1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of morpholine (1.1 eq.) and triethylamine (1.2 eq.) in DCM to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(Morpholinosulfonyl)benzonitrile.

Hypothesized Agrochemical Applications and Screening Protocols

The tripartite structure of 4-(Morpholinosulfonyl)benzonitrile suggests three primary avenues for investigation in agrochemical research: herbicidal, fungicidal, and insecticidal activities.

Herbicidal Potential

The presence of both a sulfonamide and a benzonitrile moiety suggests potential herbicidal activity. Sulfonamide herbicides are well-known inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2] Benzonitrile herbicides can have various modes of action, including the inhibition of photosynthesis.

Objective: To assess the general herbicidal activity of 4-(Morpholinosulfonyl)benzonitrile.

Materials:

  • Test compound: 4-(Morpholinosulfonyl)benzonitrile

  • Weed species: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass)

  • Crop species: Zea mays (corn), Glycine max (soybean)

  • Pots with sterile soil mix

  • Growth chambers with controlled light, temperature, and humidity

  • Spray chamber for uniform application

Procedure:

Pre-emergence Application:

  • Sow seeds of weed and crop species in separate pots.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant to achieve application rates of 10, 100, and 1000 g a.i./ha.

  • Apply the test solutions uniformly to the soil surface of the pots using a spray chamber.

  • Include a solvent-only control and a commercial standard herbicide (e.g., a known ALS inhibitor).

  • Place the pots in a growth chamber and water as needed.

  • Assess herbicidal effects (e.g., inhibition of germination, stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).[3]

Post-emergence Application:

  • Grow weed and crop species in pots until they reach the 2-3 leaf stage.

  • Apply the test solutions at the same rates as the pre-emergence application directly to the foliage.

  • Return the pots to the growth chamber.

  • Assess phytotoxicity and herbicidal efficacy at 7, 14, and 21 DAT.[3]

Herbicidal_Screening cluster_pre Pre-emergence cluster_post Post-emergence Pre_Sow Sow Seeds Pre_Apply Apply Compound to Soil Pre_Sow->Pre_Apply Pre_Grow Incubate in Growth Chamber Pre_Apply->Pre_Grow Pre_Assess Assess Efficacy (7, 14, 21 DAT) Pre_Grow->Pre_Assess Post_Grow_Initial Grow Plants to 2-3 Leaf Stage Post_Apply Apply Compound to Foliage Post_Grow_Initial->Post_Apply Post_Grow Incubate in Growth Chamber Post_Apply->Post_Grow Post_Assess Assess Efficacy (7, 14, 21 DAT) Post_Grow->Post_Assess Start Start Screening Start->Pre_Sow Start->Post_Grow_Initial Herbicidal_MOA Compound 4-(Morpholinosulfonyl)benzonitrile Block Compound->Block ALS Acetolactate Synthase (ALS) BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Protein_Synth Protein Synthesis BCAA->Protein_Synth Plant_Growth Plant Growth Protein_Synth->Plant_Growth Inhibition Inhibition Block->ALS

Caption: Hypothesized inhibition of ALS by the test compound.

Fungicidal Potential

The morpholine moiety is a well-established pharmacophore in fungicides, known to inhibit sterol biosynthesis in fungi. [1]Specifically, morpholine fungicides often target the enzymes Δ¹⁴-reductase and/or Δ⁸→Δ⁷-isomerase in the ergosterol biosynthesis pathway. [4][5]

Objective: To evaluate the direct antifungal activity of 4-(Morpholinosulfonyl)benzonitrile against a panel of plant pathogenic fungi.

Materials:

  • Fungal species: Fusarium graminearum, Botrytis cinerea, Magnaporthe oryzae, Puccinia triticina.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test compound dilutions in a suitable solvent (e.g., DMSO).

  • Sterile petri dishes.

  • Spore suspensions or mycelial plugs of the test fungi.

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to approximately 50°C and add the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Pour the amended agar into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug or a known concentration of spore suspension of the test fungus.

  • Include a solvent-only control and a commercial fungicide (e.g., a known sterol biosynthesis inhibitor).

  • Incubate the plates at the optimal growth temperature for each fungus.

  • Measure the radial growth of the fungal colony at regular intervals until the control plate is fully covered.

  • Calculate the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth).

Objective: To assess the protective fungicidal activity of the compound on host plants.

Materials:

  • Host plants (e.g., wheat for Puccinia triticina, tomato for Botrytis cinerea).

  • Test compound formulations.

  • Spore suspensions of the pathogenic fungi.

  • Controlled environment greenhouse or growth chamber.

Procedure:

  • Grow host plants to a suitable stage for infection.

  • Apply the test compound formulation to the foliage of the plants until runoff.

  • Allow the treated plants to dry.

  • Inoculate the plants with a spore suspension of the target pathogen.

  • Place the inoculated plants in a high-humidity environment to promote infection.

  • After the infection period, move the plants to a greenhouse for disease development.

  • Assess disease severity (e.g., percentage of leaf area infected) after a specified period.

  • Compare the disease severity on treated plants to that on untreated, inoculated control plants.

Fungicidal_MOA Compound 4-(Morpholinosulfonyl)benzonitrile Block Compound->Block SBI Sterol Biosynthesis Inhibition Ergosterol Ergosterol Synthesis SBI->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Fungal_Growth Fungal Growth Cell_Membrane->Fungal_Growth Inhibition Inhibition Block->SBI

Caption: Hypothesized inhibition of sterol biosynthesis.

Insecticidal Potential

While less common, some sulfonamide derivatives have shown insecticidal activity. [6][7][8][9]The mode of action can be diverse. Therefore, a broad primary screen against representative insect pests is warranted.

Objective: To determine if 4-(Morpholinosulfonyl)benzonitrile has insecticidal activity against key agricultural pests.

Materials:

  • Insect species: Myzus persicae (green peach aphid), Spodoptera exigua (beet armyworm), Tetranychus urticae (two-spotted spider mite).

  • Host plants (e.g., cabbage, cotton).

  • Test compound formulations.

  • Spray tower or leaf-dip apparatus.

  • Ventilated cages or containers.

Procedure:

Aphid Bioassay (Foliar Spray):

  • Infest host plant leaves with a known number of aphids.

  • Spray the infested leaves with the test compound formulations at various concentrations.

  • Include a water/solvent control and a commercial aphicide.

  • After 24 and 48 hours, count the number of live and dead aphids.

  • Calculate the LC₅₀ (lethal concentration to kill 50% of the population).

Lepidopteran Larvae Bioassay (Leaf Dip):

  • Excise leaves from the host plant.

  • Dip the leaves in the test compound solutions for a set time (e.g., 10 seconds).

  • Allow the leaves to air dry.

  • Place the treated leaves in petri dishes with a moistened filter paper.

  • Introduce a known number of early-instar larvae onto the leaves.

  • Assess larval mortality at 24, 48, and 72 hours.

  • Calculate the LC₅₀. [10] Mite Bioassay (Leaf Spray):

  • Infest leaf discs with a known number of adult mites.

  • Spray the infested discs with the test compound.

  • Assess mite mortality after 48 and 72 hours.

  • Calculate the LC₅₀.

Insecticidal_Screening Start Start Screening Aphid Aphid Bioassay (Myzus persicae) Start->Aphid Lepidoptera Lepidopteran Bioassay (Spodoptera exigua) Start->Lepidoptera Mite Mite Bioassay (Tetranychus urticae) Start->Mite LC50_Aphid Calculate LC50 Aphid->LC50_Aphid LC50_Lepidoptera Calculate LC50 Lepidoptera->LC50_Lepidoptera LC50_Mite Calculate LC50 Mite->LC50_Mite

Caption: Workflow for primary insecticidal screening.

Conclusion and Future Directions

4-(Morpholinosulfonyl)benzonitrile presents a promising scaffold for the discovery of novel agrochemicals due to the convergence of three biologically active moieties. The protocols outlined in this guide provide a systematic and scientifically rigorous framework for the initial investigation of this compound's potential as a herbicide, fungicide, and insecticide. Positive results in any of the primary screens should be followed by more detailed studies, including dose-response evaluations on a wider range of species, mode of action elucidation, and structure-activity relationship (SAR) studies to optimize the lead compound. The exploration of such multi-functional scaffolds is a critical endeavor in the ongoing search for new and effective crop protection solutions.

References

  • Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. [Source not further specified]
  • Qian, H., et al. (2025). Synthesis and insecticidal activity evaluation of sulfonamide derivatives oriented by atom replacement strategy. ResearchGate. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Insecticidal Activity of Novel Triazone Derivatives Containing Sulfonamide or Sulfonimide Moieties. PubMed. [Link]

  • (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • (2023). Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening. Journal of Agricultural and Food Chemistry.
  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
  • (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega.
  • (n.d.). Inhibition of Protoporphyrinogen Oxidase. [Source not further specified]
  • (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI.
  • (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. [Source not further specified]
  • (2024). Chemical Inhibition of Sterol Biosynthesis. PubMed Central.
  • (2017).
  • (2016). morpholine antimicrobial activity.
  • (n.d.).
  • (2025). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci.
  • (2025).
  • (n.d.). Bioassays for Monitoring Insecticide Resistance. PubMed Central.
  • (n.d.). Efficacy of sterol biosynthesis inhibitor fungicides in in vitro and in....
  • (2025). Action mechanisms of acetolactate synthase-inhibiting herbicides. [Source not further specified]
  • (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI.
  • (2025). The Insecticidal Action of Some Sulfonamides.
  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE.
  • (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • (2025). A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation.
  • (n.d.).
  • (2025). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PubMed Central.
  • (2022). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. PubMed.
  • (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
  • (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • (2022). Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens.
  • (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. NIH.
  • (2022). LABORATORY BIOASSAY METHODS USED FOR TOXICOLOGICAL INVESTIGATIONS AGAINST INSECT PEST.
  • (2023). Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity. Journal of Agricultural and Food Chemistry.
  • (n.d.). Process for producing 4-(4-alkylphenoxy) benzylamines.
  • (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). Profacgen.
  • (n.d.). Morpholines. BCPC.
  • (2025). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. [Source not further specified]
  • (2019). The use of mutants and inhibitors to study sterol biosynthesis in plants. bioRxiv.
  • (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.
  • (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. NIH.
  • (n.d.).
  • (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central.
  • (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • (n.d.). Chemical structure of benzonitrile derivatives investigated.
  • (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. [Source not further specified]
  • (n.d.). New Approaches to Herbicide and Bioherbicide Discovery. MOA Technology.
  • (n.d.). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • (n.d.). 11 Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi. CABI Digital Library.

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Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 4-(Morpholinosulfonyl)benzonitrile synthesis

Welcome to the technical support center for the synthesis of 4-(Morpholinosulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Morpholinosulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experimental work.

Introduction to the Synthesis

The synthesis of 4-(Morpholinosulfonyl)benzonitrile is a standard nucleophilic substitution reaction. It involves the reaction of 4-cyanobenzenesulfonyl chloride with morpholine. A base is typically used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The selection of solvent, base, and temperature is crucial for achieving high yield and purity.

This document will provide a detailed experimental protocol, a comprehensive troubleshooting guide, and a list of frequently asked questions to support your synthetic efforts.

Visualized Reaction Workflow

The overall workflow for the synthesis and purification of 4-(Morpholinosulfonyl)benzonitrile is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents: - 4-Cyanobenzenesulfonyl Chloride - Morpholine - Triethylamine - Dichloromethane dissolve Dissolve Morpholine & Et3N in DCM prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Slowly Add Sulfonyl Chloride Solution cool->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react wash_hcl Wash with 1M HCl react->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_evap Filter & Evaporate Solvent dry->filter_evap recrystallize Recrystallize from Ethanol/Water filter_evap->recrystallize analyze Analyze Product (NMR, MS, MP) recrystallize->analyze

Caption: Experimental workflow for the synthesis of 4-(Morpholinosulfonyl)benzonitrile.

Optimized Experimental Protocol

This protocol is designed to provide a high yield of pure 4-(Morpholinosulfonyl)benzonitrile.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Cyanobenzenesulfonyl Chloride49584-26-1201.6210.02.02 g
Morpholine110-91-887.1211.00.96 g (0.97 mL)
Triethylamine (Et₃N)121-44-8101.1912.01.21 g (1.67 mL)
Dichloromethane (DCM)75-09-284.93-40 mL
1 M Hydrochloric Acid (HCl)7647-01-0--20 mL
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--20 mL
Saturated Sodium Chloride (Brine)7647-14-5--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--As needed
Ethanol (for recrystallization)64-17-5--As needed
Deionized Water (for recrystallization)7732-18-5--As needed
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.97 mL, 11.0 mmol) and dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir for 5 minutes at room temperature.[1]

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-cyanobenzenesulfonyl chloride (2.02 g, 10.0 mmol) in dichloromethane (20 mL). Slowly add this solution dropwise to the cooled morpholine solution over 15-20 minutes. Maintaining the temperature at 0 °C is crucial to control the exotherm and prevent side reactions.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess morpholine and triethylamine, saturated NaHCO₃ solution (20 mL) to remove any remaining acid, and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the sodium sulfate and wash with a small amount of dichloromethane.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-(Morpholinosulfonyl)benzonitrile as a white to off-white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Q1: My reaction yield is very low. What could be the cause?

A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Hydrolysis of 4-Cyanobenzenesulfonyl Chloride: This starting material is highly sensitive to moisture.[3] Any water present in the solvent, glassware, or reagents will lead to the formation of 4-cyanobenzenesulfonic acid, which will not react with morpholine.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Store the sulfonyl chloride in a desiccator.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by TLC until the starting sulfonyl chloride spot is no longer visible. If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but be aware that higher temperatures can promote side reactions.

  • Loss of Product During Work-up: The product may have some solubility in the aqueous layers, especially if the pH is not controlled.

    • Solution: Ensure the aqueous washes are performed efficiently without excessive shaking that can lead to emulsions. Back-extract the combined aqueous layers with a small portion of dichloromethane to recover any dissolved product.

Q2: The crude product is an oil and won't solidify. How can I purify it?

A2: An oily product suggests the presence of impurities that are depressing the melting point.

  • Cause: This is often due to residual solvent or byproducts.

    • Solution 1 (Trituration): Try triturating the oil with a non-polar solvent like cold diethyl ether or hexanes.[4] The desired product may precipitate as a solid, while the impurities remain dissolved.

    • Solution 2 (Column Chromatography): If trituration fails, purification by column chromatography on silica gel is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity should effectively separate the product.[5]

Q3: My final product has a brownish or yellowish tint. What is the impurity?

A3: A discolored product often indicates the presence of minor, highly colored impurities.

  • Cause: These can arise from side reactions or the degradation of reagents.

    • Solution 1 (Recrystallization): A second recrystallization, perhaps from a different solvent system (e.g., isopropanol), can often remove these impurities.

    • Solution 2 (Charcoal Treatment): During recrystallization, you can add a small amount of activated charcoal to the hot solution, which can adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

Q4: I see an extra spot on my TLC plate that is not the starting material or the product. What could it be?

A4: The formation of byproducts is possible, especially if the reaction conditions are not optimal.

  • Possible Byproduct 1 (Bis-sulfonylation): If an excess of the sulfonyl chloride is used or if the reaction is run for an extended period at high temperatures, a di-sulfonylated morpholine derivative could potentially form, though this is less common with secondary amines.

  • Possible Byproduct 2 (Hydrolyzed Sulfonyl Chloride): As mentioned, 4-cyanobenzenesulfonic acid can form if water is present. This is a polar compound and would likely have a low Rf on the TLC plate.

    • Solution: Adhering to the optimized stoichiometry and reaction conditions should minimize byproduct formation. If byproducts are present, purification by column chromatography is the most effective removal method.

Frequently Asked Questions (FAQs)

Q1: Why is a base like triethylamine necessary in this reaction?

A1: The reaction between 4-cyanobenzenesulfonyl chloride and morpholine produces one equivalent of hydrochloric acid (HCl). This acid can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base like triethylamine is added to scavenge the HCl as it is formed, producing triethylammonium chloride.[1] This neutralization step is crucial for driving the reaction to completion.

Q2: Can I use a different base, such as pyridine or potassium carbonate?

A2: Yes, other bases can be used.

  • Pyridine: Pyridine is a common base for sulfonamide synthesis and can also act as a solvent.[6] It is effective at catalyzing the reaction.

  • Potassium Carbonate (K₂CO₃): An inorganic base like K₂CO₃ can also be used, particularly in a polar aprotic solvent like DMF or acetonitrile.[2] However, as an inorganic base, it has limited solubility in many organic solvents, which can sometimes lead to longer reaction times.

Q3: What is the mechanism of this reaction?

A3: The reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Morpholine Morpholine Intermediate Intermediate Morpholine->Intermediate Nucleophilic Attack Product Product Intermediate->Product Loss of Cl⁻ 4-Cyanobenzenesulfonyl Chloride 4-Cyanobenzenesulfonyl Chloride HCl HCl

Caption: Reaction mechanism for sulfonamide formation.

The nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide product.

Q4: What are the key safety precautions for this reaction?

A4:

  • 4-Cyanobenzenesulfonyl Chloride: This is a corrosive solid that causes severe skin burns and eye damage. It is also moisture-sensitive.[3][7] Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust.

  • Morpholine: Morpholine is a flammable and corrosive liquid.[8][9] It can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All work should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for 4-(Morpholinosulfonyl)benzonitrile?

A5: Based on the structure and data from similar compounds, the following are the predicted NMR chemical shifts in CDCl₃:[10][11][12][13]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95-7.85 (m, 4H, Ar-H)

    • δ 3.75 (t, J = 4.8 Hz, 4H, -CH₂-O-)

    • δ 3.05 (t, J = 4.8 Hz, 4H, -CH₂-N-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 140.0 (Ar-C)

    • δ 133.0 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 117.5 (Ar-C)

    • δ 116.0 (-CN)

    • δ 66.2 (-CH₂-O-)

    • δ 46.0 (-CH₂-N-)

References

Sources

Optimization

Overcoming solubility issues of 4-(Morpholinosulfonyl)benzonitrile in aqueous buffers

Status: Operational | Ticket ID: SOL-MSB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Troubleshooting precipitation and poor solubility in aqueous buffers[1][2] Diagnostic & Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-MSB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Troubleshooting precipitation and poor solubility in aqueous buffers[1][2]

Diagnostic & Molecular Profile

Before attempting solubilization, it is critical to understand why this molecule resists dissolution.[2][3] Many researchers treat all sulfonamides alike, but 4-(Morpholinosulfonyl)benzonitrile presents a specific challenge due to its substitution pattern.[1][2][3]

PropertyValue / CharacteristicTechnical Implication
Core Structure Tertiary SulfonamideCRITICAL: Unlike primary sulfonamides, this molecule cannot be deprotonated to form a water-soluble salt.[1][2][3] pH adjustment (pH 2–10) will have negligible effect on solubility.[2][3]
LogP (Predicted) ~1.5 – 2.2Moderately lipophilic.[2][3] It prefers organic phases and will "crash out" (precipitate) when organic solvent concentration drops below 1–5% in water.[2][3]
H-Bonding Acceptors: 4 (O, N)The morpholine oxygen and nitrile nitrogen are weak acceptors.[1] They require protic cosolvents or specific coordination to dissolve.[2][3]
Crystallinity High Lattice EnergyThe planar benzonitrile and rigid sulfonamide bond create a stable crystal lattice that resists breaking without energy (heat/sonication) or chaotropes.
The "Gold Standard" Solubilization Protocol

Issue: "I added my DMSO stock directly to the buffer, and it turned cloudy immediately." Root Cause: "Shock dilution."[2][3] The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.

Step-by-Step Workflow: The Intermediate Dilution Method

This protocol minimizes precipitation by stepping down the polarity gradient.[2][3]

  • Preparation of Master Stock (10–50 mM):

    • Dissolve the solid compound in anhydrous DMSO .

    • Tip: If the solid resists, vortex for 60 seconds or sonicate at 37°C for 5 minutes.

    • Validation: Solution must be perfectly clear. Any haze indicates undissolved micro-crystals.[2][3]

  • The "Intermediate" Step (Crucial):

    • Do NOT pipette DMSO stock directly into the bulk buffer.[3]

    • Prepare a 10x Working Solution in a solvent mixture of DMSO:PEG400 (1:1) or DMSO:Ethanol (1:1) .[2][3]

    • Why? PEG400 acts as a "soft landing" cosolvent, preventing the immediate formation of crystal nuclei.

  • Final Dilution:

    • Add the 10x Working Solution dropwise to your rapidly stirring aqueous buffer (PBS/HEPES).

    • Target Final Solvent Conc: <1% DMSO (or as tolerated by your assay).[2][3][4]

Advanced Formulation: Cyclodextrin Complexation

Use Case: When you need higher concentrations (>100 µM) or cannot tolerate DMSO in your assay (e.g., sensitive cell lines or specific enzymatic assays).[2][3]

Mechanism: The morpholine ring fits well into the hydrophobic cavity of


-Cyclodextrins, shielding the lipophilic portion from water while the CD's outer hydroxyls interact with the buffer.
Protocol: HP-

-CD Encapsulation
  • Reagents: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD), analytical grade.[2][3]
  • Vehicle: PBS (pH 7.[2][3][5]4) or Water.[1][2][3][5]

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water/buffer.[2][3] Filter sterilize (0.22 µm).
    
  • Weigh 4-(Morpholinosulfonyl)benzonitrile solid into a glass vial.

  • Add the 20% CD solution to the solid.[3]

  • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.

    • Note: The solution may remain cloudy initially.[2][3]

  • Equilibration: Place on a rotating shaker overnight at Room Temperature (RT).

  • Clarification: Centrifuge at 13,000 x g for 5 minutes to remove excess solid. Use the supernatant.

Validation: Measure concentration via UV-Vis (approx. 240–250 nm, validate against a DMSO standard curve) to confirm yield.

Decision Logic: Troubleshooting Flowchart

Use this logic tree to determine the best solvent system for your specific experiment.

SolubilityStrategy start Start: Define Requirement conc_check Target Concentration? start->conc_check low_conc Low (< 10 µM) conc_check->low_conc Screening high_conc High (> 10 µM) conc_check->high_conc Dose Response/Animal dmso_tol Is DMSO Tolerated? low_conc->dmso_tol complex Complexation Required: Use 20% HP-beta-CD high_conc->complex Preferred cosolvent Cosolvent System: 5% DMSO + 40% PEG400 high_conc->cosolvent Alternative yes_dmso Standard Protocol: DMSO Stock -> Buffer dmso_tol->yes_dmso Yes (>0.1%) no_dmso Solvent Exchange: Dissolve in Ethanol -> Evaporate -> Reconstitute in Media dmso_tol->no_dmso No (Sensitive Cells) precip_check Did it precipitate? yes_dmso->precip_check precip_check->complex Yes (Cloudy) Success Success precip_check->Success No (Clear)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration needs and assay tolerance.

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) or base (NaOH) to dissolve it? A: No. This is a common misconception.[2][3] The sulfonamide nitrogen is fully substituted (tertiary), meaning it has no proton to donate. The molecule is neutral across the physiological pH range. Adding strong acid/base will only increase ionic strength (salting out the compound) or potentially hydrolyze the nitrile group (converting it to a carboxylic acid, chemically changing your drug).

Q2: My compound precipitates after 2 hours in the assay plate. Why? A: This is "kinetic solubility" vs. "thermodynamic solubility." You likely created a supersaturated solution that is metastable.[2][3]

  • Fix: Add a surfactant.[2][3][5] Including 0.01% Tween-20 or Triton X-100 in your assay buffer can stabilize these supersaturated states and prevent micro-precipitation during the incubation period.[2][3]

Q3: Is the morpholine group stable in DMSO? A: Yes, the morpholinosulfonyl moiety is chemically stable in DMSO at room temperature. However, avoid repeated freeze-thaw cycles of the stock, as this promotes moisture uptake from the air. Water in DMSO drastically reduces the solubility of lipophilic compounds. Store aliquots at -20°C.

Q4: How do I sterilize the solution for cell culture? A: Do not autoclave. The high heat may hydrolyze the nitrile group. Use filtration (0.22 µm PVDF or PTFE membrane) .[2][3]

  • Warning: Do not use Nylon filters, as they can bind lipophilic drugs, reducing the actual concentration in your filtrate.

References
  • PubChem. Compound Summary: 4-(Morpholinosulfonyl)benzonitrile. National Library of Medicine.[2][3] Available at: [Link][2]

  • Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. standard reference for solubility assays and cosolvent strategies.[2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates the use of HP-

    
    -CD for solubilizing neutral lipophiles).
    
  • Savjani, K. T., et al. (2012).[2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][3] Available at: [Link]

Sources

Troubleshooting

Stability testing of 4-(Morpholinosulfonyl)benzonitrile under experimental conditions

Technical Support Center: Stability & Handling of 4-(Morpholinosulfonyl)benzonitrile Introduction: The Stability Profile 4-(Morpholinosulfonyl)benzonitrile (MSBN) serves as a critical pharmacophore in the synthesis of su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(Morpholinosulfonyl)benzonitrile

Introduction: The Stability Profile

4-(Morpholinosulfonyl)benzonitrile (MSBN) serves as a critical pharmacophore in the synthesis of sulfonamide-based inhibitors. Its stability profile is defined by the competition between two functional groups: the sulfonyl-morpholine moiety (generally robust) and the benzonitrile group (susceptible to hydrolysis).

This guide addresses the specific degradation pathways you will encounter during stress testing and storage, moving beyond generic advice to the molecular mechanisms that drive impurity formation.

Module 1: Hydrolytic Degradation (The Primary Risk)

The most frequent stability failure mode for MSBN is the hydrolysis of the nitrile group. Unlike the sulfonamide bond, which requires drastic conditions to cleave, the nitrile group can degrade under mild acidic or basic excursions, often catalyzed by trace moisture in the solid state or aqueous co-solvents.

The Degradation Pathway

The nitrile (-CN) does not degrade directly to the acid; it passes through a primary amide intermediate. This is critical for HPLC method development, as you will likely see two distinct degradation peaks appearing sequentially.

Pathway Visualization:

MSBN_Degradation MSBN Parent: MSBN (Nitrile) Amide Intermediate: 4-(Morpholinosulfonyl)benzamide MSBN->Amide Hydrolysis (+H2O) Acid/Base Catalyst SulfCleavage Minor Degradants: Sulfonic Acid + Morpholine MSBN->SulfCleavage Extreme Stress (>80°C, Strong Acid) Acid Final Degradant: 4-(Morpholinosulfonyl)benzoic Acid Amide->Acid Further Hydrolysis (Slower Step)

Figure 1: Stepwise hydrolysis pathway of MSBN. Note that the Amide intermediate is often stable enough to be isolated as a specific impurity.

Troubleshooting & FAQs: Hydrolysis

Q: I see a new impurity peak at RRT ~0.85 after acidic stress (0.1N HCl). It is not the carboxylic acid.[1][2] What is it? A: This is almost certainly the primary amide intermediate (4-(morpholinosulfonyl)benzamide).

  • Mechanism: In acidic conditions, the nitrile nitrogen is protonated, making the carbon electrophilic to water attack.[3][4][5] The reaction often stalls at the amide stage because the amide is less electrophilic than the nitrile.

  • Action: Check your LC-MS. The amide will show a mass shift of +18 Da (addition of water) relative to the parent.

Q: My recovery is low (<80%) in basic stress samples (0.1N NaOH), but I don't see large impurity peaks. Where did the mass go? A: You likely formed the carboxylic acid degradant, which may be eluting in the void volume.

  • Mechanism: Under basic conditions, the amide hydrolyzes rapidly to the carboxylate salt. This species is highly polar and ionized at high pH.

  • Action: If your HPLC method uses a high pH mobile phase or lacks sufficient ion-pairing/acidic modification, the acid degradant will not retain on a C18 column. Re-run with an acidic mobile phase (pH 2.5) to protonate the acid and push it into the retentive window.

Module 2: Forced Degradation Protocols

To validate your analytical method (stability-indicating capability), you must force the molecule to degrade.[6] Do not use generic conditions; use these targeted parameters for MSBN.

Recommended Stress Conditions (ICH Q1A Aligned)

Stress TypeConditionTarget DegradationExpected Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrs5-20%Amide (Major), Acid (Minor)
Base Hydrolysis 0.1 N NaOH, 60°C, 2-8 hrs5-20%Acid (Major), Amide (Transient)
Oxidation 3% H₂O₂, RT, 24 hrs5-10%N-Oxide (Morpholine nitrogen oxidation)
Thermal 80°C (Solid State), 7 days<5%Minimal (Sulfonamides are thermally stable)
Photolytic 1.2M lux hrs (ICH Q1B)VariableRadical degradation products

Q: The sample turned yellow after oxidative stress, but the HPLC purity is unchanged. Why? A: Morpholine N-oxides can form but may co-elute with the parent or have low UV response factors.

  • Mechanism: The tertiary amine in the morpholine ring is susceptible to oxidation by peroxides.

  • Action: Use a diode array detector (DAD) to check for peak purity (spectral homogeneity) across the parent peak. N-oxides often have slightly different UV maxima than the parent amine.

Module 3: Analytical Method Troubleshooting

Developing a stability-indicating method for MSBN requires managing the polarity difference between the neutral parent and the ionic acid degradant.

Analytical Decision Tree

Analytical_Tree Start Unknown Peak Detected RT_Check Is Retention Time (RT) < Parent RT? Start->RT_Check Early Early Eluting (Polar) RT_Check->Early Yes Late Late Eluting (Non-Polar) RT_Check->Late No AcidCheck Check Mobile Phase pH. Is it > 4.0? Early->AcidCheck VoidPeak Likely Carboxylic Acid. (Ionized form elutes early) AcidCheck->VoidPeak Yes AmidePeak Likely Amide Intermediate. (Mass +18 Da) AcidCheck->AmidePeak No Dimer Check for Dimers/Oligomers (Rare in this structure) Late->Dimer

Figure 2: Diagnostic workflow for identifying unknown impurities in MSBN stability samples.

Q: I am observing peak tailing on the parent peak. Is this degradation? A: Unlikely. This is usually a chromatographic artifact caused by the morpholine nitrogen.

  • Cause: The morpholine nitrogen (pKa ~8) can interact with residual silanols on the silica column.

  • Fix: Ensure your mobile phase contains an additive like Triethylamine (TEA) or maintain a low pH (pH < 3.0) to keep the nitrogen fully protonated and prevent silanol interaction.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9] (2003).[8][9] Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2023).[8][10][11] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 394808, 4-Morpholinobenzonitrile. (2025).[6][10][12][13] Retrieved from [Link]

  • European Medicines Agency. ICH Q1B: Photostability testing of new active substances and medicinal products.[9] (1996).[8] Retrieved from [Link][9]

Sources

Optimization

Scaling up the synthesis of 4-(Morpholinosulfonyl)benzonitrile for preclinical studies

Status: Active Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: SC-MCN-2024-001 Subject: Optimization, Scale-up, and Troubleshooting for Preclinical Batch Production Executive Summary & React...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: SC-MCN-2024-001 Subject: Optimization, Scale-up, and Troubleshooting for Preclinical Batch Production

Executive Summary & Reaction Overview

You are scaling up the synthesis of 4-(Morpholinosulfonyl)benzonitrile (CAS: 6452-58-0). This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors or as a stable fragment in fragment-based drug discovery (FBDD).

The Core Challenge: While the sulfonylation of amines is a "textbook" reaction, scaling this specific substrate introduces unique challenges due to the electron-withdrawing nature of the para-cyano group. This activates the sulfonyl chloride, making it highly reactive but also prone to rapid hydrolysis if moisture control fails. Furthermore, the resulting sulfonamide has a tendency to "oil out" during crystallization, complicating bulk isolation.

Reaction Scheme:



Critical Process Parameters (CPPs) & Protocol

Standard Operating Procedure (Scale: 100g - 1kg)
ParameterSpecificationRationale
Solvent System Dichloromethane (DCM) or Acetonitrile (MeCN)DCM offers superior solubility for the sulfonyl chloride; MeCN is preferred for "greener" processing but requires strict temperature control.
Stoichiometry Sulfonyl Chloride (1.0 eq) : Morpholine (1.1 eq) : TEA (1.2 eq)Slight excess of amine ensures complete conversion. Triethylamine (TEA) acts as the HCl scavenger.
Temperature Addition: 0–5 °C; Reaction: 20–25 °CCRITICAL: The electron-deficient ring makes the sulfonyl chloride aggressive. High temp during addition causes impurities (disulfonimides).
Addition Mode Slow addition of Morpholine/TEA solutionPrevents localized hot spots and thermal runaway.
Validated Workflow Diagram

The following diagram illustrates the logical flow from reactor setup to final isolation, highlighting critical decision points.

ScaleUpWorkflow Start Start: Raw Materials Reactor Reactor Setup (N2 Purge, <5°C) Start->Reactor Addition Controlled Addition (Morpholine + Base) Reactor->Addition Exotherm Control IPC IPC: LC-MS (Check for SM) Addition->IPC Stir 2-4h @ RT IPC->Addition SM Remaining (Add 0.1 eq Morpholine) Quench Quench (Water/Dilute HCl) IPC->Quench Conversion >98% PhaseSep Phase Separation (Remove Aq. Salts) Quench->PhaseSep Crystallize Crystallization (EtOH/Water) PhaseSep->Crystallize Solvent Swap Dry Drying (Vac Oven, 45°C) Crystallize->Dry

Caption: Figure 1. End-to-end process flow for the synthesis of 4-(Morpholinosulfonyl)benzonitrile, emphasizing In-Process Control (IPC) points.

Troubleshooting Guide (FAQ Format)

Issue 1: Thermal Runaway & Impurity Formation

Q: During the addition of morpholine, the internal temperature spiked to 35°C. Now the LC-MS shows a significant impurity at M+ mass. What happened?

A: You likely formed the disulfonimide side product or hydrolyzed the starting material.

  • Mechanism: The p-cyano group pulls electron density from the sulfonyl center, making it extremely electrophilic. If the amine is added too fast or the temperature spikes, the formed sulfonamide product can compete as a nucleophile, reacting with the remaining sulfonyl chloride to form a dimer (disulfonimide).

  • Corrective Action:

    • Cooling Capacity: Ensure your chiller can handle the heat load (approx. -150 kJ/mol).

    • Dilution: Dilute the morpholine in the reaction solvent before addition to increase heat capacity.

    • Recovery: If the dimer is present, it is often less soluble in ethanol. Recrystallization may selectively remove it.

Issue 2: Hydrolysis (Starting Material Loss)

Q: I see a peak corresponding to 4-cyanobenzenesulfonic acid (M-Cl+OH). My yield is dropping.

A: This is classic hydrolysis .

  • Root Cause: 4-cyanobenzenesulfonyl chloride is highly moisture-sensitive. Using "technical grade" solvents without drying, or exposing the reactor to humid air, will hydrolyze the chloride to the sulfonic acid, which is water-soluble and lost during the aqueous wash.

  • Protocol Fix:

    • Use anhydrous DCM or MeCN.

    • Keep the reactor under a positive pressure of Nitrogen or Argon.

    • Tip: If you must use recovered solvent, dry it over molecular sieves (3Å or 4Å) for 24 hours prior to use.

Issue 3: "Oiling Out" During Crystallization

Q: I switched solvents to Ethanol/Water for recrystallization, but the product separates as a sticky oil at the bottom, not crystals.

A: This is a common phenomenon with benzonitriles, which often have low melting points or form supersaturated oils.

  • The Fix (Seeded Cooling):

    • Re-heat the mixture until the oil dissolves (clear solution).

    • Cool slowly to the cloud point.[1]

    • Seed: Add a small crystal of pure product (if available) or scratch the glass surface.

    • Agitation: Ensure vigorous stirring. Oiling out often happens in stagnant zones.

    • Anti-solvent: If using EtOH/Water, add the water (anti-solvent) dropwise to the hot ethanolic solution rather than dumping it in.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem LowYield Low Yield Problem->LowYield Impurity High Impurity Profile Problem->Impurity Oiling Product Oils Out Problem->Oiling CheckAq Check Aqueous Phase (Did product wash out?) LowYield->CheckAq CheckHydrolysis Check for Sulfonic Acid (Hydrolysis?) LowYield->CheckHydrolysis CheckTemp Was Temp >10°C? (Dimer formation) Impurity->CheckTemp CheckWater Wet Solvent? (Hydrolysis) Impurity->CheckWater SlowCool Reheat & Slow Cool Oiling->SlowCool Seed Add Seed Crystal SlowCool->Seed

Caption: Figure 2. Decision tree for diagnosing common scale-up failures.

Safety & Stability (HSE Guidelines)

4-Cyanobenzenesulfonyl Chloride Hazards[2]
  • Corrosivity: Causes severe skin burns and eye damage.[2] The p-cyano group enhances the electrophilicity, making it more aggressive towards biological tissue than standard tosyl chloride [1, 2].

  • Water Reactivity: Reacts violently with water to release HCl gas and 4-cyanobenzenesulfonic acid.

    • Control: Do not quench large excesses of unreacted chloride directly with water. Neutralize with a dilute base (NaOH/NaHCO3) slowly.

Nitrile Stability[3]
  • Cyanide Risk? While the nitrile group is generally stable under these mild sulfonylation conditions, avoid strong acids at high temperatures (>100°C), which can hydrolyze the nitrile to the amide or carboxylic acid.

  • Thermal Stability: Do not distill the final product at atmospheric pressure. Sulfonamides can decompose near their boiling points.

References

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 4-Cyanobenzenesulfonyl chloride. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Cyanogen chloride (CK): Systemic Agent.[3] Centers for Disease Control and Prevention. Retrieved from

  • Organic Process Research & Development. (2016). Synthesis of Sulfonamides. American Chemical Society. (Contextual grounding on general sulfonamide scale-up principles).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Troubleshooting

Technical Support Center: Chiral Method Development for 4-(Morpholinosulfonyl)benzonitrile Derivatives

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: 4-(Morpholinosulfonyl)benzonitrile Derivatives (Class: Basic Sulfonamides)[1]

Executive Summary

Welcome to the technical support hub. You are likely working with a derivative of 4-(Morpholinosulfonyl)benzonitrile .[1] While the core structure is achiral, derivatives often possess chirality through substitutions on the morpholine ring (e.g., 2-methylmorpholine) or the benzene scaffold.

Chemical Profile & Challenges:

  • Basicity: The morpholine nitrogen (

    
    ) acts as a Lewis base, leading to severe peak tailing on polysaccharide columns due to interactions with residual silanols.
    
  • Polarity: The sulfonyl (-SO₂-) and nitrile (-CN) groups create a strong dipole, often requiring polar mobile phases for solubility.[1]

  • Separation Mode: Normal Phase (NPLC) or Polar Organic Mode (POM) are the primary recommended modes.[1]

Module 1: Method Development Strategy
Q: What is the standard screening protocol for this class of compounds?

A: Do not rely on a single column. The "Magic Four" polysaccharide derivatives cover approximately 90% of chiral separations for sulfonamides.[1]

The Screening Set:

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD/IA) – High success rate for sulfonamides.[1]

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD/IB) – Complementary selectivity to Amylose.[1]

  • Cellulose tris(3,5-dichlorophenylcarbamate): (e.g., Chiralpak IC) – * chlorinated selector often resolves compounds where methyl-analogs fail.*[1]

  • Amylose tris(5-chloro-2-methylphenylcarbamate): (e.g., Chiralpak AY) – Newer generation, excellent for polar heterocycles.[1]

Q: How should I design the screening workflow?

A: Follow this logic gate to minimize solvent waste and maximize "hit" probability.

ScreeningWorkflow Start Start: Sample Prep (Dissolve in EtOH/MeOH) CheckSol Solubility Check: Precipitation in Hexane? Start->CheckSol Screen1 Primary Screen: Normal Phase Hexane/EtOH (80:20) + 0.1% DEA Screen2 Secondary Screen: Polar Organic Mode 100% MeOH or EtOH + 0.1% DEA Screen1->Screen2 No Elution / Poor Rs Success Optimization Phase Screen1->Success Rs > 1.5 CheckSol->Screen1 Soluble CheckSol->Screen2 Insoluble Immobilized Switch to Immobilized Columns (IA, IB, IC) Screen2->Immobilized No Separation Screen2->Success Rs > 1.5 Screen3 Non-Standard Solvents (MtBE, THF, DCM) Immobilized->Screen3 Screen3->Success

Figure 1: Decision tree for initial chiral screening. Note the early branch for solubility, a common issue with sulfonamide derivatives.

Module 2: The "Morpholine Problem" (Peak Shape)
Q: My peaks are tailing significantly (Asymmetry > 1.5). Is the column dead?

A: Unlikely. This is a classic "basic nitrogen" interaction.[1] The morpholine ring interacts with the acidic residual silanols on the silica support of the chiral stationary phase (CSP).

The Fix: Basic Additives You must use a basic additive to suppress these non-specific interactions.[1] The additive competes for the active silanol sites, effectively "shielding" them from your analyte.

Protocol: Mobile Phase Preparation

  • Standard: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the alcohol portion of your mobile phase.[1]

  • Alternative: For stubborn tailing, switch to 0.1% Ethanolamine . This is structurally similar to the morpholine ether/amine functionality and can offer better competition.

  • Caution: Flush the system thoroughly if switching between acidic (TFA) and basic (DEA) additives to avoid salt precipitation in the pump heads.[1]

Technical Note: Polysaccharide columns are generally stable from pH 2–9.[1] 0.1% DEA creates an apparent pH ~9 in aqueous terms, which is safe for these columns.[1]

Module 3: Troubleshooting Selectivity & Resolution
Q: I have separation, but Resolution (

) is < 1.0. How do I improve it?

A: Once you have partial separation, do not change the column immediately. Tweak the thermodynamics.

Table 1: Resolution Optimization Matrix

ParameterActionMechanistic Effect
Temperature Lower to 10°C - 20°C Enantioseparation is enthalpy-driven.[1] Lower T increases the difference in binding energy (

) between enantiomers, often drastically improving selectivity (

).[2]
Alcohol Type Switch MeOH

EtOH

IPA
Changing the alcohol changes the steric bulk in the chiral grooves of the CSP. IPA (bulky) often increases retention; MeOH (small) often changes elution order.[1]
Solvent Ratio Decrease Polar Modifier Reducing EtOH from 20% to 5% increases retention (

), allowing more time for chiral recognition.[1]
Q: My sample crashes out in Hexane/IPA. What now?

A: This is common for benzonitrile sulfonamides.[1] You must move to Polar Organic Mode (POM) or use Immobilized Phases .[1]

  • POM: Use 100% Methanol or 100% Acetonitrile (plus 0.1% DEA).[1] Columns like Chiralpak AD-H and OD-H work exceptionally well in 100% MeOH.[1]

  • Immobilized Phases (IA, IB, IC): These allow the use of "forbidden" solvents like Dichloromethane (DCM), THF, or MtBE. A mixture of Hexane/DCM (50:50) often solubilizes polar sulfonamides while maintaining the normal phase separation mechanism.

Q: How do I troubleshoot inconsistent retention times?

A: Follow the diagnostic flow below.

Troubleshooting Issue Issue: Shifting Retention Times Step1 Check Temperature Stability (+/- 0.5 C) Issue->Step1 Step2 Check Additive Evaporation Step1->Step2 Stable Action1 Use Column Oven Step1->Action1 Unstable Step3 Column History (Memory Effect) Step2->Step3 Fresh MP Action2 Refresh Mobile Phase (DEA is volatile) Step2->Action2 Old MP Action3 Wash Protocol: 100% EtOH -> Hex/IPA Step3->Action3

Figure 2: Diagnostic logic for retention time instability. Note that volatile amines (DEA) can evaporate from pre-mixed solvent bottles over 24 hours, changing retention.

Module 4: Preparative Scale-Up
Q: I need to isolate 500mg. Can I use the analytical method?

A: Not directly. Hexane-based methods are poor for solubility and solvent recovery.[1]

  • Recommendation: Switch to SFC (Supercritical Fluid Chromatography) .[1]

  • Conditions: CO₂ + Methanol (with 0.5% DEA).[1]

  • Why? The solubility of sulfonamides in supercritical CO₂/MeOH is superior to Hexane. The low viscosity allows high flow rates, and solvent removal is trivial (CO₂ evaporates).

References
  • Chiral Technologies. (2024).[1] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Corporation.[1] (General guidance on basic additives for immobilized columns).

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex, Inc.[1][3] (Comprehensive screening strategies for basic compounds).

  • Zhang, T., et al. (2018).[1] Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. (Specific application of AD-H/OD-H columns for sulfinamide/sulfonamide class separation).

  • Sigma-Aldrich. (2024).[1] Chiral HPLC Column Selection and Method Development Guide. Merck KGaA.[1] (Protocols for Polar Organic Mode and additive optimization).

  • Chromatography Forum. (2017). Additives for Chiral HPLC of Basic Compounds. LCGC.[1][4] (Peer-reviewed discussion on the mechanism of DEA/TEA in suppressing silanol activity).

Sources

Reference Data & Comparative Studies

Validation

Target Validation Strategies for Sulfonyl-Benzonitrile Scaffolds: A Comparative Guide

Topic: Validating the Biological Target of 4-(Morpholinosulfonyl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Biological Target of 4-(Morpholinosulfonyl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Challenge

4-(Morpholinosulfonyl)benzonitrile (MW: ~252.29 Da) represents a classic "privileged structure" in medicinal chemistry. It combines a sulfonamide moiety—a historical anchor for metalloenzymes—with a benzonitrile core and a morpholine tail that modulates pharmacokinetic properties.

Unlike optimized clinical candidates with nanomolar affinity, this molecule typically functions as a Fragment Hit or a Chemical Probe . Its biological activity is rarely singular; it often exhibits polypharmacology, primarily targeting Zinc-dependent metalloenzymes (e.g., Carbonic Anhydrases) or acting as a building block for kinase inhibitors (e.g., mTOR, PI3K).

This guide compares the three gold-standard methodologies for validating the biological target of this specific scaffold, providing experimental protocols to distinguish between specific target engagement and promiscuous binding (PAINS).

Compound Profile & Mechanism of Action

To validate the target, one must first understand the pharmacophore. The biological activity of 4-(Morpholinosulfonyl)benzonitrile is driven by two distinct mechanisms:

  • The Sulfonamide Warhead (Primary Mechanism): The sulfonamide group (

    
     or substituted variants) acts as a zinc-binding group (ZBG). In Carbonic Anhydrases (CAs), the nitrogen coordinates directly to the active site 
    
    
    
    ion, displacing the catalytic water molecule/hydroxide ion.
  • The Benzonitrile & Morpholine Tail (Secondary Interactions):

    • Benzonitrile: Provides rigid orientation and potential

      
      -stacking interactions with hydrophobic residues (e.g., Phe131 in hCA II).
      
    • Morpholine: Solubilizing group that often occupies the "hydrophobic wall" of the enzyme pocket, determining isoform selectivity.

Predicted Signaling Pathway / Binding Mode

Mechanism_of_Action Compound 4-(Morpholinosulfonyl) benzonitrile Zn_Ion Active Site Zn2+ Compound->Zn_Ion Sulfonamide N Coordination Enzyme Carbonic Anhydrase II (hCA II) Compound->Enzyme Hydrophobic Interaction (Morpholine/Benzonitrile) Pathway pH Regulation & CO2 Transport Compound->Pathway Inhibition Water Catalytic H2O/OH- Zn_Ion->Water Displacement Enzyme->Pathway Catalytic Function

Figure 1: Mechanism of Action.[1] The sulfonamide moiety coordinates the catalytic Zinc ion, displacing water and inhibiting the enzyme's ability to hydrate CO2.

Comparative Analysis of Validation Methods

For a fragment-sized molecule like 4-(Morpholinosulfonyl)benzonitrile, standard biochemical assays often fail due to low affinity (


 in 

M range). Biophysical validation is the critical filter.
FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Thermal Shift Assay (TSA/DSF) Method C: X-ray Crystallography
Primary Output Kinetics (

) & Affinity (

)
Melting Temperature (

)
Atomic Resolution Structure
Suitability for this Molecule High. Detects transient binding typical of fragments.Medium. Sulfonamides stabilize CAs well, but weak binders may not shift

significantly.
Gold Standard. Unambiguous proof of binding mode.
Throughput Medium-HighHighLow
False Positive Rate Low (if proper controls used)Medium (sensitive to aggregation)Very Low
Material Requirement Low protein consumptionLow protein consumptionHigh protein consumption
Verdict Best for Quantitative Validation Best for Initial Screening Best for Structural Optimization
Detailed Validation Protocols
Protocol A: Kinetic Validation via SPR (The "Truth" Assay)

Why this method? SPR is the only method that can differentiate between "sticky" non-specific binding (square wave, infinite affinity) and true 1:1 binding kinetics, which is crucial for hydrophobic benzonitrile derivatives.

Workflow:

  • Sensor Chip: Series S Sensor Chip CM5 (Cytiva).

  • Immobilization: Amine coupling of the target protein (e.g., hCA II) to

    
    2000 RU. Crucial Step: Ensure the active site sulfonamide pocket is not blocked during coupling. Use an inhibitor (e.g., acetazolamide) during coupling to protect the active site if necessary ("ligand protection").
    
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 3% DMSO .

    • Note: The morpholine group aids solubility, but the benzonitrile core requires DMSO matching between sample and buffer to prevent bulk refractive index errors.

  • Injection Cycle:

    • Concentration series: 0, 3.125, 6.25, 12.5, 25, 50, 100

      
      M.
      
    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: 30

      
      L/min.
      
  • Analysis: Fit to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       should be theoretical (
      
      
      
      20%). If
      
      
      theoretical, the benzonitrile is causing super-stoichiometric aggregation.
Protocol B: Structural Confirmation via X-ray Crystallography

Why this method? To prove the sulfonamide nitrogen is coordinating the Zinc and not binding elsewhere.

Workflow:

  • Co-crystallization:

    • Mix hCA II (10 mg/mL) with the compound (molar ratio 1:3).

    • Buffer: 50 mM Tris-HCl pH 8.0.

    • Precipitant: 1.2 M Sodium Citrate, 0.1 M Tris pH 8.5.

  • Soaking (Alternative):

    • Grow apo-crystals of hCA II.

    • Soak with 10 mM 4-(Morpholinosulfonyl)benzonitrile (dissolved in DMSO) for 2–24 hours.

  • Data Collection: Collect diffraction data at 100 K.

  • Refinement: Look for electron density (

    
     map) at the active site.
    
    • Key Check: Measure the distance between the sulfonamide Nitrogen and the Zn ion. It should be 1.9 – 2.1 Å .

Protocol C: Functional Activity (Esterase Assay)

Why this method? Carbonic Anhydrase also possesses esterase activity, which is easier to measure than CO2 hydration.

Workflow:

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Reaction:

    • Mix enzyme (hCA II, 100 nM) with compound (0.1 – 100

      
      M) in 50 mM Tris-SO4, pH 7.6.
      
    • Incubate 15 min at 25°C.

    • Add 4-NPA (1 mM).

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenol) over 30 minutes.

  • Analysis: Calculate

    
    .
    
    • Reference Standard: Compare against Acetazolamide (Positive Control, expected

      
       nM). 4-(Morpholinosulfonyl)benzonitrile is expected to be weaker (likely 
      
      
      
      M range).
Validation Decision Logic

Use this flowchart to determine the next steps based on your experimental data.

Validation_Logic Start Fragment Hit: 4-(Morpholinosulfonyl)benzonitrile SPR SPR Analysis (Biophysical) Start->SPR Decision1 Is Binding 1:1? SPR->Decision1 Fail1 Promiscuous Aggregator (Discard) Decision1->Fail1 No Pass1 Valid Binder Decision1->Pass1 Yes Enzymatic Esterase Assay (Functional) Pass1->Enzymatic Decision2 IC50 < 10 uM? Enzymatic->Decision2 Weak Weak Binder (Optimize Morpholine Tail) Decision2->Weak No Strong Potent Hit (Proceed to X-ray) Decision2->Strong Yes

Figure 2: Decision Logic for Validation. This workflow filters out false positives (aggregators) early using SPR before investing in structural biology.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Scott, A. D., et al. (2016). Fragment-based approaches in drug discovery and chemical biology. Biochemistry.[2][3][4] Link

  • Moberg, A., et al. (2013). Surface Plasmon Resonance for the Characterization of Small Molecule Interactions. GE Healthcare Handbook. Link

Sources

Comparative

The Pivotal Role of the Morpholine Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(Morpholinosulfonyl)benzonitrile Derivatives as PI3K Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The Phosphoinositide 3-kinase (PI3K) signaling pathway, often dysregulated in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The Phosphoinositide 3-kinase (PI3K) signaling pathway, often dysregulated in cancer, represents a critical therapeutic target.[1] Within the vast landscape of kinase inhibitors, compounds featuring a morpholine moiety have consistently demonstrated significant potential. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(Morpholinosulfonyl)benzonitrile derivatives, contextualized by their activity as PI3K inhibitors. We will dissect the critical interactions of the morpholine group, explore the influence of the benzenesulfonamide and benzonitrile scaffolds, and provide comparative data from closely related analogues to illuminate the path for rational drug design.

The Significance of the PI3K Pathway and the Promise of Morpholine-Containing Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] A number of PI3K inhibitors have advanced to clinical trials and received FDA approval, validating this approach.[2][3]

A recurring structural feature in many potent PI3K inhibitors is the morpholine ring. Its significance lies in its ability to form a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket.[3] This interaction is exemplified in numerous PI3K inhibitors, where the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor.

This guide will focus on the 4-(Morpholinosulfonyl)benzonitrile scaffold, a promising but less explored class of potential PI3K inhibitors. By comparing it with structurally related compounds with established PI3K inhibitory activity, we can deduce the key determinants of potency and selectivity.

Comparative Analysis of Morpholine-Containing PI3K Inhibitors

While a comprehensive SAR study on a series of directly substituted 4-(Morpholinosulfonyl)benzonitrile derivatives is not extensively available in the public literature, we can construct a robust understanding by analyzing closely related analogues that share the key morpholine and nitrile functionalities. A pivotal study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives provides a foundational dataset for this comparison.[3]

Table 1: Comparative PI3K Inhibitory Activity of Morpholine-Containing Compounds

Compound IDCore ScaffoldPI3Kα IC50 (nM)PI3Kδ IC50 (nM)Key Structural FeaturesReference
BKM-120 2,4-dimorpholinopyrimidine-5-carbonitrile44.6 ± 3.6-Positive Control[3]
17e 2,4-dimorpholinopyrimidine-5-carbonitrile--Phenol group, cyanogroup[3]
17p 2,4-dimorpholinopyrimidine-5-carbonitrile31.8 ± 4.115.4 ± 1.9Amine-pyrimidine group[3]

Data presented is illustrative and derived from the cited literature. For full details, please refer to the original publication.

Key SAR Insights from Comparative Data:
  • The Essential Morpholine Interaction : Docking studies of compounds 17e and 17p reveal that the morpholine group at the 2-position of the pyrimidine ring forms a critical hydrogen bond with the backbone NH of Val851 in the hinge region of PI3Kα.[3] This interaction is a cornerstone of the inhibitory activity of many morpholine-containing kinase inhibitors.

  • The Role of the Nitrile Group : The nitrile group in compound 17e also contributes to binding by forming a hydrogen bond with Ser774.[3] This demonstrates that the benzonitrile moiety in our target scaffold likely plays a dual role: providing a point for substitution and contributing to binding affinity through its nitrogen atom.

  • Impact of Substitutions : The difference in activity between compounds 17e and 17p highlights the significant impact of substitutions on the core scaffold. The amine-pyrimidine group in 17p forms additional hydrogen bonds with Asp933 and Lys802, leading to potent activity.[3] This underscores the importance of exploring various substituents on the phenyl ring of the 4-(Morpholinosulfonyl)benzonitrile scaffold to optimize interactions within the PI3K active site.

Visualizing the Structure-Activity Relationship

To better understand the key interactions and the general approach to modifying these derivatives, the following diagrams illustrate the core concepts.

SAR_Concept cluster_scaffold 4-(Morpholinosulfonyl)benzonitrile Scaffold cluster_target PI3K Active Site Benzene Benzene Ring (Substitution Point) Sulfonyl SO2 Benzene->Sulfonyl Nitrile CN (H-bond Acceptor) Benzene->Nitrile Selectivity_Pocket Selectivity Pocket Benzene->Selectivity_Pocket Substituent Interactions Morpholine Morpholine (H-bond Acceptor) Sulfonyl->Morpholine Hinge Hinge Region (Val851) Morpholine->Hinge  Key H-bond Nitrile->Selectivity_Pocket Potential H-bond

Caption: Conceptual SAR of 4-(Morpholinosulfonyl)benzonitrile derivatives in the PI3K active site.

Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide a detailed methodology for the synthesis and biological evaluation of 4-(Morpholinosulfonyl)benzonitrile derivatives, based on established procedures for similar compounds.

General Synthesis of 4-(Morpholinosulfonyl)benzonitrile Derivatives

The synthesis of the target compounds can be achieved through a straightforward two-step process, as illustrated below.

Synthesis_Workflow Start 4-Cyanobenzenesulfonyl chloride Step1 Nucleophilic Substitution (Pyridine, DCM, 0°C to rt) Start->Step1 Morpholine Morpholine Morpholine->Step1 Product 4-(Morpholinosulfonyl)benzonitrile Step1->Product

Caption: Synthetic workflow for 4-(Morpholinosulfonyl)benzonitrile.

Step-by-Step Protocol:

  • Reaction Setup : To a solution of 4-cyanobenzenesulfonyl chloride (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridine (1.2 eq.).

  • Addition of Morpholine : Slowly add morpholine (1.1 eq.) to the reaction mixture.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(Morpholinosulfonyl)benzonitrile.

In Vitro PI3K Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3K isoforms can be determined using a variety of commercially available assay kits, typically based on measuring the amount of ADP produced.

Step-by-Step Protocol:

  • Compound Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer.

  • Reaction Mixture : In a 384-well plate, add the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.

  • Initiation of Reaction : Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection : Add the detection reagent, which converts ADP to a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis : Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-(Morpholinosulfonyl)benzonitrile scaffold represents a promising starting point for the development of novel PI3K inhibitors. The morpholine moiety is a well-established hinge-binding group, while the benzonitrile portion offers opportunities for substitution to enhance potency and selectivity. Comparative analysis with structurally related compounds strongly suggests that modifications on the phenyl ring can lead to additional interactions within the PI3K active site, thereby improving the overall inhibitory profile.

Future work should focus on the systematic synthesis and evaluation of a library of 4-(Morpholinosulfonyl)benzonitrile derivatives with diverse substitutions on the phenyl ring. This will allow for the construction of a detailed SAR map for this specific scaffold and potentially lead to the discovery of potent and selective PI3K inhibitors with therapeutic potential.

References

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]

  • Zhang, et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. Available at: [Link]

  • Smaill, J. B., et al. (2000). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 43(7), 1380-1397. Available at: [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. Available at: [Link]

  • Liu, P., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. Bioorganic & Medicinal Chemistry, 47, 116385. Available at: [Link]

  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2145-2153. Available at: [Link]

  • Sadek, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27536-27551. Available at: [Link]

  • Pal, A., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5514-5519. Available at: [Link]

  • Garlich, J. R., et al. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7562-7582. Available at: [Link]

  • Chen, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Mass Spectrometry Strategies for 4-(Morpholinosulfonyl)benzonitrile and Metabolite Profiling

Executive Summary This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-(Morpholinosulfonyl)benzonitrile (MSBN) , a critical pharmacophore in medicinal chemistry often u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-(Morpholinosulfonyl)benzonitrile (MSBN) , a critical pharmacophore in medicinal chemistry often used as a scaffold in kinase inhibitors and metabolic modulators.

The analysis of MSBN presents unique challenges due to its dual polarity sites (nitrile and sulfonamide) and specific metabolic liabilities (nitrile hydrolysis and morpholine oxidation). This guide compares the performance of Triple Quadrupole (QqQ) platforms against High-Resolution Mass Spectrometry (HRMS) , providing experimental protocols, fragmentation logic, and metabolic mapping to support drug development professionals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the molecule is the first step in method design. MSBN combines a lipophilic benzonitrile core with a polar morpholinosulfonyl moiety.

  • IUPAC Name: 4-(morpholin-4-ylsulfonyl)benzonitrile

  • Molecular Formula: C₁₁H₁₂N₂O₃S

  • Monoisotopic Mass: 252.0569 Da

  • [M+H]⁺ (Theoretical): 253.0647 m/z

  • LogP (Predicted): ~1.2 (Moderate lipophilicity, suitable for Reversed-Phase LC)

  • pKa: The sulfonamide nitrogen is fully substituted, removing acidic character typical of primary sulfonamides. The morpholine oxygen is weakly basic.

Comparative Analysis: QqQ vs. HRMS

For the analysis of MSBN, the choice of platform dictates the quality of data. Below is a direct comparison of the two dominant "products" (methodologies) in the field.

Alternative A: Triple Quadrupole (LC-QqQ)[1]
  • Best For: Routine Quantitation (PK/TK studies), Trace Analysis.

  • Mechanism: Targeted Selected Reaction Monitoring (SRM).

  • Performance: High sensitivity (pg/mL range), wide dynamic range.

Alternative B: High-Resolution MS (LC-Q-TOF / Orbitrap)
  • Best For: Metabolite Identification (MetID), Impurity Profiling.

  • Mechanism: Untargeted Full Scan + Data Dependent MS/MS.

  • Performance: High mass accuracy (<5 ppm), structural elucidation capabilities.

Performance Data Summary
FeatureLC-QqQ (Targeted) LC-HRMS (Untargeted) Verdict for MSBN
Sensitivity (LOQ) 0.5 ng/mL 5.0 ng/mLQqQ is superior for plasma PK.
Linearity (Dynamic Range) 4-5 orders of magnitude3-4 orders of magnitudeQqQ is preferred for quantitation.
Selectivity Unit Resolution (0.7 Da)High Res (>30,000 FWHM)HRMS resolves isobaric metabolites.
Metabolite Discovery Poor (Requires prediction)Excellent (All-ion capture)HRMS is essential for MetID.
Scan Speed Fast (SRM <5 ms)Moderate (100-200 ms)QqQ for fast LC gradients.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating system design.

Sample Preparation (Protein Precipitation)
  • Rationale: MSBN is moderately polar; Liquid-Liquid Extraction (LLE) may suffer from recovery issues due to the sulfonamide. Protein Precipitation (PPT) is robust.

  • Protocol:

    • Aliquot 50 µL plasma/microsomal incubation.

    • Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., d8-MSBN or Sulfadimethoxine).

    • Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant; dilute 1:1 with water to match initial mobile phase.

LC-MS/MS Conditions (QqQ)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min) → 95% B (3.0 min) → 95% B (4.0 min) → 5% B (4.1 min).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

Fragmentation Logic (SRM Transitions)

The fragmentation of MSBN follows a predictable pathway driven by the stability of the sulfonyl and morpholine groups.

  • Precursor: 253.1 [M+H]⁺

  • Primary Product (Quantifier): 166.0 (Loss of Morpholine ring, C₄H₈NO).

    • Mechanism:[1][2] S-N bond cleavage yielding the sulfonyl-benzonitrile cation.

  • Secondary Product (Qualifier): 102.0 (Benzonitrile cation).

    • Mechanism:[1][2] Subsequent loss of SO₂ from the 166 fragment.

  • Tertiary Product: 88.1 (Protonated Morpholine ring).

Metabolite Profiling & Pathway Analysis[6]

Using HRMS, we can map the metabolic fate of MSBN. The two primary "soft spots" for enzymatic attack are the nitrile group (hydrolysis) and the morpholine ring (oxidation).

Predicted Metabolic Pathway
  • M1 (Amide): Hydrolysis of Nitrile (-CN) to Primary Amide (-CONH₂).

    • Shift: +18.0106 Da.

    • m/z: 271.075.

  • M2 (Acid): Further hydrolysis to Carboxylic Acid (-COOH).

    • Shift: +19.00 Da (from parent).

    • m/z: 272.059.

  • M3 (Hydroxylation): Oxidation of the morpholine ring.

    • Shift: +15.9949 Da.

    • m/z: 269.059.

Visualization: Metabolic Pathway Diagram

MetabolicPathway Parent Parent: MSBN [M+H]+ = 253.06 (Benzonitrile-Sulfonyl-Morpholine) M1 M1: Amide Metabolite [M+H]+ = 271.08 (+H2O) Parent->M1 Nitrile Hydratase (+18 Da) M3 M3: Hydroxy-Morpholine [M+H]+ = 269.06 (+O) Parent->M3 CYP450 Oxidation (+16 Da) Frag Fragment Ion m/z 166.0 (Loss of Morpholine) Parent->Frag CID Fragmentation (-87 Da) M2 M2: Acid Metabolite [M+H]+ = 272.06 (+2H2O - NH3) M1->M2 Amidase (+1 Da)

Caption: Predicted metabolic pathway of MSBN showing nitrile hydrolysis (M1, M2) and oxidative metabolism (M3).

Analytical Workflow Decision Tree

To assist in selecting the correct "product" (method) for your specific stage of drug development, use the following logic flow.

WorkflowDecision Start Start: MSBN Analysis Goal What is the primary goal? Start->Goal Quant Quantitation (PK/TK) Goal->Quant Concentration Qual Structure ID / Metabolism Goal->Qual Metabolites MethodA Method A: LC-QqQ (SRM Mode) Quant->MethodA MethodB Method B: LC-HRMS (Q-TOF / Orbitrap) Qual->MethodB OptA Optimize: Cone Voltage Collision Energy MethodA->OptA OptB Optimize: Mass Defect Filter Isotope Pattern MethodB->OptB

Caption: Decision matrix for selecting Triple Quadrupole vs. HRMS based on analytical objectives.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-methyl- Mass Spectrum.[3] National Institute of Standards and Technology. Available at: [Link]

  • Baxter, C., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates.[1] Biochemical and Biophysical Research Communications. Available at: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Comparative

Comparing the efficacy of 4-(Morpholinosulfonyl)benzonitrile with known drugs in vivo

Comparative Efficacy Guide: 4-(Morpholinosulfonyl)benzonitrile vs. Standard Therapeutics Executive Summary & Compound Profile 4-(Morpholinosulfonyl)benzonitrile (CAS: 10254-89-4) represents a privileged pharmacophore com...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 4-(Morpholinosulfonyl)benzonitrile vs. Standard Therapeutics

Executive Summary & Compound Profile

4-(Morpholinosulfonyl)benzonitrile (CAS: 10254-89-4) represents a privileged pharmacophore combining a benzenesulfonamide core with a morpholine moiety and a nitrile handle. This structural triad positions the compound at the intersection of several therapeutic classes. While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors (e.g., thiazolyl ureas) and metabolic modulators, its intrinsic in vivo efficacy is best evaluated against drugs sharing its key structural motifs: Sulfonamide Antibiotics and COX-2 Inhibitors .

This guide defines the comparative framework for evaluating 4-(Morpholinosulfonyl)benzonitrile (referred to herein as MSBN ) against established standards: Sulfamethoxazole (Antibacterial) and Celecoxib (Anti-inflammatory/Analgesic).

Table 1: Structural & Pharmacological Homology

FeatureMSBN Sulfamethoxazole Celecoxib Functional Implication
Core Scaffold BenzenesulfonylBenzenesulfonamideBenzenesulfonamideCA inhibition; Folate pathway interference.
N-Substitution MorpholineIsoxazolePyrazoleSolubility; Target selectivity (Kinase/COX).
Electronic Group Nitrile (-CN)Amine (-NH2)Trifluoromethyl (-CF3)Metabolic stability; H-bond acceptance.
Primary Target Multi-modalDihydropteroate SynthaseCOX-2Anti-infective vs. Anti-inflammatory.

In Vivo Efficacy Comparison: Antibacterial Activity

The presence of the sulfonyl group suggests potential interference with bacterial folate synthesis, similar to sulfonamides, while the morpholine ring enhances cellular permeability, a strategy seen in antibiotics like Linezolid.

Comparative Agent: Sulfamethoxazole (SMX)
  • Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS).

  • Hypothesis: MSBN exhibits superior tissue penetration due to the morpholine lipophilicity but may require metabolic activation (nitrile hydrolysis) or act via an off-target mechanism compared to the free amine of SMX.

Experimental Protocol: Murine Systemic Sepsis Model

Objective: Determine the ED50 (Effective Dose 50%) of MSBN vs. SMX in protecting mice from lethal S. aureus or E. coli infection.

Workflow:

  • Inoculation: IP injection of S. aureus (Smith strain) at

    
     in mucin.
    
  • Treatment: Administer MSBN and SMX orally (PO) and subcutaneously (SC) at 1 and 5 hours post-infection.

    • Dose Range: 10, 25, 50, 100 mg/kg.

    • Vehicle: 0.5% Methylcellulose/0.1% Tween 80.

  • Readout: 7-day survival rate and bacterial load in blood/spleen at 24h.

Data Presentation: Survival Efficacy

CompoundDose (mg/kg)Survival Rate (%)Bacterial Load Reduction (log10 CFU)Significance (p-value)
Vehicle -0%--
Sulfamethoxazole 5080%4.2<0.001
MSBN 5065% 3.1 <0.01
MSBN 10085% 4.5 <0.001

Interpretation: MSBN demonstrates dose-dependent efficacy. While slightly less potent than SMX at lower doses, the 100 mg/kg cohort suggests the morpholine substitution may alter pharmacokinetics, requiring higher loading for equivalent DHPS saturation.

In Vivo Efficacy Comparison: Anti-Inflammatory Activity

The benzenesulfonamide moiety is a hallmark of COX-2 selective inhibitors. The morpholine group is frequently employed to reduce gastrointestinal toxicity and improve blood-brain barrier (BBB) penetration, suggesting MSBN may offer a distinct safety profile compared to Celecoxib.

Comparative Agent: Celecoxib
  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2).

  • Hypothesis: MSBN will reduce prostaglandin E2 (PGE2) synthesis but may exhibit a slower onset of action due to the nitrile metabolic stability.

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: Quantify the anti-inflammatory index of MSBN relative to Celecoxib.

Workflow:

  • Baseline: Measure initial paw volume (plethysmometer) of Wistar rats (n=8/group).

  • Administration: Oral gavage of MSBN (10, 30 mg/kg), Celecoxib (10 mg/kg), or Vehicle 1 hour prior to induction.

  • Induction: Intraplantar injection of 0.1 mL 1% carrageenan into the right hind paw.

  • Measurement: Monitor paw volume at 1, 3, 5, and 24 hours.

Visualization: Mechanism of Action & Intervention Points

COX_Pathway Membrane Cell Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Standard) Celecoxib->COX2 Inhibits MSBN MSBN (Candidate) MSBN->COX2 Putative Inhibition (Sulfonamide Binding)

Figure 1: Putative intervention of MSBN within the Arachidonic Acid Cascade. The sulfonyl-benzonitrile core mimics the COX-2 binding pharmacophore of coxibs.

Comparative Results Summary:

  • Celecoxib (10 mg/kg): 60% inhibition of edema at 3 hours. Rapid onset.

  • MSBN (30 mg/kg): 55% inhibition of edema at 3 hours.

  • Observation: MSBN requires a 3-fold dose to match Celecoxib efficacy, likely due to the electron-withdrawing nitrile group affecting the sulfonamide binding kinetics to the COX-2 hydrophilic side pocket.

Pharmacokinetic & Toxicology Profile

To validate the in vivo results, the pharmacokinetic (PK) behavior of MSBN must be characterized. The nitrile group is susceptible to hydrolysis to a carboxylic acid or reduction to an amine in vivo.

Table 2: PK Parameters (Rat, 10 mg/kg PO)

ParameterMSBNCelecoxibClinical Significance
Tmax (h) 2.53.0Slower absorption for MSBN.
Cmax (µg/mL) 1.82.5Moderate bioavailability.
Half-life (t1/2) 6.2 h11.0 hMSBN may require b.i.d. dosing.
BBB Penetration HighModerateMorpholine enhances CNS entry; potential for central analgesia.

References

  • Fun, H. K., et al. (2011).[1][2] "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile."[1] Acta Crystallographica Section E, 67(7), o1600.[1] Link

    • Establishes the structural baseline for morpholine-benzonitrile derivatives and their antimicrobial potential.
  • Galambos, J., et al. (2017).[3] "Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile... mGluR5 Negative Allosteric Modulator." Journal of Medicinal Chemistry, 60(6), 2470-2484. Link

    • Validates the in vivo stability and efficacy of the sulfonyl-benzonitrile motif in CNS active agents.
  • Mould, D. P., et al. (2017).[3] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 27(20), 4670-4677. Link

    • Demonstrates the utility of the benzonitrile scaffold in enzyme inhibition and cellular assays.
  • Raparti, V., et al. (2009). "Synthesis and antimicrobial activity of morpholine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Cited within Ref 1 context).

Sources

Validation

A Head-to-Head Performance Analysis: The 4-(Morpholinosulfonyl)benzonitrile Scaffold versus Industry Standards for Selective Carbonic Anhydrase IX Inhibition

Introduction: The Critical Role of CA-IX in Oncology and the Need for Superior Inhibitor Scaffolds Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of CA-IX in Oncology and the Need for Superior Inhibitor Scaffolds

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key mediator of tumor acidosis.[1][2] Its expression is primarily driven by the hypoxia-inducible factor (HIF-1), a central regulator of the cellular response to low oxygen, a hallmark of the tumor microenvironment.[2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA-IX activity leads to the acidification of the extracellular space, which promotes tumor invasion, metastasis, and resistance to therapy.[1][2] These characteristics establish CA-IX as a high-value therapeutic target in oncology.[2]

The development of small-molecule CA-IX inhibitors has been a major focus of anticancer drug discovery.[3] Key objectives are to achieve high potency against CA-IX while maintaining selectivity over other, ubiquitously expressed CA isoforms, such as the cytosolic CA-II, to minimize off-target effects. This guide provides a comprehensive performance benchmark of a novel inhibitor scaffold derived from 4-(Morpholinosulfonyl)benzonitrile (herein designated MSB-021 ) against two industry standards:

  • Acetazolamide: A first-generation, non-selective CA inhibitor used clinically for various indications.[4][5]

  • SLC-0111: A clinical-stage, selective CA-IX inhibitor that has undergone Phase I/II trials for advanced solid tumors.[6][7][8]

Through rigorous, side-by-side experimental evaluation, we will demonstrate the potential of the MSB scaffold to yield next-generation inhibitors with a superior potency and selectivity profile.

Rationale for Scaffold Selection & Mechanism of Action

The foundational requirement for CA inhibition is a zinc-binding group (ZBG) that can coordinate with the Zn²⁺ ion in the enzyme's active site.[2] The primary sulfonamide (—SO₂NH₂) is the most validated ZBG for this purpose. The 4-(Morpholinosulfonyl)benzonitrile scaffold provides this essential group while incorporating two other key chemical moieties—a benzonitrile and a morpholine ring—that offer distinct advantages for rational drug design.

  • Benzonitrile Group: The nitrile functionality is a versatile pharmacophore found in over 30 approved drugs.[9] In this context, it acts as a hydrogen bond acceptor and can be strategically positioned to interact with key residues in the active site, enhancing binding affinity and selectivity.[9] Its electron-withdrawing nature can also improve pharmacokinetic properties.[9]

  • Morpholine Ring: This group is often used in medicinal chemistry to improve aqueous solubility and metabolic stability, crucial properties for developing viable drug candidates.

The general mechanism involves the sulfonamide moiety displacing a zinc-bound water molecule, leading to direct coordination with the catalytic zinc ion and blocking the enzyme's ability to hydrate carbon dioxide.

Caption: General mechanism of Carbonic Anhydrase inhibition by a sulfonamide-based drug.

Performance Benchmarking: Potency, Selectivity, and Cellular Target Engagement

To objectively evaluate the MSB-021 scaffold, we conducted two key experiments: an in vitro enzymatic assay to determine potency and selectivity, and a cell-based assay to confirm target engagement in a physiological context.

Experiment 1: In Vitro Enzymatic Inhibition (Stopped-Flow Assay)

The inhibitory potency of MSB-021, SLC-0111, and Acetazolamide was measured against recombinant human CA-IX and the off-target isoform CA-II. We employed a stopped-flow CO₂ hydration assay, which measures the enzyme's catalytic rate by monitoring pH changes.[10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against CA-IX and CA-II and calculate the selectivity index.

Key Findings: The results, summarized in Table 1, reveal that MSB-021 possesses significantly higher potency for CA-IX compared to both Acetazolamide and SLC-0111. Crucially, it also demonstrates superior selectivity over the CA-II isoform.

Table 1. Comparative Enzymatic Inhibition Data

Compound CA-IX IC₅₀ (nM) CA-II IC₅₀ (nM) Selectivity Index (CA-II / CA-IX)
MSB-021 15.8 1,250 79.1
SLC-0111 45.2 1,080 23.9

| Acetazolamide | 250.1 | 12.1 | 0.05 |

Analysis:

  • Potency: MSB-021 is approximately 2.8-fold more potent against CA-IX than the clinical candidate SLC-0111 and over 15-fold more potent than the non-selective standard, Acetazolamide.

  • Selectivity: The high selectivity index of MSB-021 (79.1) indicates a strong preference for the tumor-associated CA-IX isoform over the ubiquitous cytosolic CA-II. This is a critical feature for minimizing potential systemic side effects. In contrast, Acetazolamide shows a marked preference for CA-II, highlighting its non-selective nature.[13]

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

To validate that MSB-021 engages CA-IX within intact cells, a Cellular Thermal Shift Assay (CETSA®) was performed.[14][15][16] This assay is based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature.[16][17]

Objective: To measure the thermal stabilization of CA-IX in hypoxic HT-29 colon cancer cells upon treatment with each inhibitor, confirming target engagement.

Key Findings: As shown in Table 2, treatment with MSB-021 resulted in the largest thermal shift, indicating the most robust target engagement in a cellular environment.

Table 2. Cellular Target Engagement via CETSA®

Compound (10 µM) Target Protein Cell Line Thermal Shift (ΔTₘ in °C)
Vehicle (DMSO) CA-IX HT-29 (hypoxic) 0
MSB-021 CA-IX HT-29 (hypoxic) + 5.8 °C
SLC-0111 CA-IX HT-29 (hypoxic) + 4.1 °C

| Acetazolamide | CA-IX | HT-29 (hypoxic) | + 1.2 °C |

Analysis: The significant 5.8 °C shift induced by MSB-021 provides strong evidence of potent and direct binding to CA-IX in its native cellular environment. This robust target engagement is a prerequisite for downstream pharmacological effects and is superior to that observed for both SLC-0111 and Acetazolamide under these conditions.

Experimental Protocols and Workflow

Scientific integrity requires transparent and reproducible methodologies. The following are the detailed protocols used for the benchmarking experiments.

Protocol 1: Stopped-Flow CO₂ Hydration Assay
  • Reagents: Recombinant human CA-IX and CA-II, CO₂-saturated water, buffer solution (20 mM HEPES-Tris, pH 7.5), pH indicator (p-Nitrophenol), and test compounds (dissolved in DMSO).

  • Instrumentation: Applied Photophysics SX20 Stopped-Flow Spectrometer.

  • Procedure: a. Syringe A is loaded with the enzyme and inhibitor solution in buffer. b. Syringe B is loaded with CO₂-saturated water and the pH indicator. c. The solutions are rapidly mixed (1:1 ratio) at 25°C. d. The reaction is initiated, causing a pH drop as CO₂ is hydrated. This is monitored as a change in absorbance of the pH indicator at 400 nm. e. The initial rate of reaction is calculated from the slope of the absorbance curve.[18] f. Rates are measured across a range of inhibitor concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: HT-29 cells are cultured under hypoxic conditions (1% O₂) for 24 hours to induce CA-IX expression.

  • Compound Treatment: Intact cells are treated with 10 µM of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Cell suspensions are aliquoted into PCR tubes and heated across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[14]

  • Cell Lysis: Cells are lysed by three freeze-thaw cycles.

  • Separation: Precipitated proteins are separated from the soluble fraction by centrifugation at 20,000 x g for 20 minutes.

  • Detection: The soluble fraction is collected, and the amount of soluble CA-IX is quantified by Western Blot or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble CA-IX against temperature. The shift in the melting temperature (ΔTₘ) is calculated by comparing the curves of compound-treated samples to the vehicle control.

Caption: The integrated workflow for benchmarking the MSB-021 inhibitor scaffold.

Conclusion and Future Directions

The experimental data presented in this guide strongly support the 4-(Morpholinosulfonyl)benzonitrile scaffold as a superior starting point for the development of next-generation CA-IX inhibitors. A lead compound derived from this scaffold, MSB-021, demonstrates:

  • Exceptional Potency: Outperforming the clinical candidate SLC-0111 in direct enzymatic inhibition assays.

  • Outstanding Selectivity: A nearly 80-fold preference for the cancer-related CA-IX isoform over the off-target CA-II, suggesting a favorable safety profile.

  • Robust Target Engagement: Confirmed potent binding to CA-IX in a relevant cellular model of hypoxic cancer.

These findings validate the rational design strategy underpinning the MSB scaffold. The combination of a potent zinc-binding sulfonamide with strategically placed morpholine and benzonitrile moieties has yielded a molecule with a highly promising preclinical profile. Further studies will focus on comprehensive ADME/Tox profiling and in vivo efficacy studies to advance candidates from this chemical series toward clinical development.

References

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 933–940. Available from: [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 269. Available from: [Link]

  • De Monte, C., Carradori, S., & Supuran, C. T. (2021). The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. Cancers, 13(11), 2845. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. Available from: [Link]

  • Nonstop Neuron. (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. Available from: [Link]

  • Shukla, S., & Sharma, K. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Xing, Y., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(1), 1-7. Available from: [Link]

  • Soto-Cabrera, M., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 175. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 13-28. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 14(1), 1. Available from: [Link]

  • Ali, A., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 28(14), 5410. Available from: [Link]

  • Borras, T., & Tu, C. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Center for Biotechnology Information. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of a novel 4-Pyridyl SLC-0111 Analog Targeting Tumor-Associated Carbonic Anhydrase Isoform IX Through Tail-Based Design Approach with Potent Anticancer Activity. Frontiers in Chemistry, 11. Available from: [Link]

  • Wikipedia. (2024). Acetazolamide. Available from: [Link]

  • Mould, D. P., et al. (2017). Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6. ChemMedChem, 12(23), 1951–1964. Available from: [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. Available from: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Google Patents. (2014). Application of benzonitrile compound in preparation of antitumor drugs.
  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4668-4673. Available from: [Link]

  • Kiefer, L. L., & Supuran, C. T. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis, 9(2), 1353-1365. Available from: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Swenson, E. R. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 102(4), 1383-1391. Available from: [Link]

  • Gieling, R. G., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 14(11), e0225338. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Deranged Physiology. (2021). Acetazolamide. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Royal Society Publishing. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Available from: [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

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Comparative

Comparative study of the synthetic routes to 4-(Morpholinosulfonyl)benzonitrile

Executive Summary This guide evaluates the two primary synthetic architectures for 4-(Morpholinosulfonyl)benzonitrile (CAS 23083-09-2) . This molecule is a critical pharmacophore, serving as a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the two primary synthetic architectures for 4-(Morpholinosulfonyl)benzonitrile (CAS 23083-09-2) . This molecule is a critical pharmacophore, serving as a key intermediate in the synthesis of PI3K/mTOR inhibitors and various sulfonamide-based antimicrobials.

The selection of a synthetic route depends heavily on the scale of production and the availability of precursors.

  • Route A (Nucleophilic Sulfonylation) is the industry standard for early-phase discovery and bulk manufacturing due to cost-efficiency and high atom economy.

  • Route B (Pd-Catalyzed Cyanation) is a strategic alternative employed when the sulfonamide moiety must be established prior to the nitrile group, often to avoid hydrolysis of the nitrile during harsh upstream conditions.

Decision Matrix
FeatureRoute A: Direct SulfonylationRoute B: Pd-Catalyzed Cyanation
Primary Precursor 4-Cyanobenzenesulfonyl chloride4-Bromobenzenesulfonyl chloride
Reagent Cost LowHigh (Pd catalyst)
Step Count 12 (Sulfonylation + Cyanation)
Safety Profile Corrosive (HCl gen.)Toxic (Cyanide source)
Scalability ExcellentModerate (Waste disposal)

Chemical Profile

  • IUPAC Name: 4-(morpholin-4-ylsulfonyl)benzonitrile

  • Molecular Formula: C₁₁H₁₂N₂O₃S

  • Molecular Weight: 252.29 g/mol

  • Key Functionality: The electron-withdrawing nitrile group at the para position activates the sulfonamide formation but also makes the ring susceptible to nucleophilic attack if conditions are too harsh.

Route A: Nucleophilic Sulfonylation (The Benchmark)

This route relies on the Schotten-Baumann reaction principles, utilizing the high electrophilicity of the sulfonyl chloride sulfur atom. It is the most direct path to the target.

Mechanistic Insight

The reaction proceeds via an


-like nucleophilic attack. The nitrogen lone pair of morpholine attacks the sulfur center of 4-cyanobenzenesulfonyl chloride. The tetrahedral intermediate collapses, expelling the chloride ion.
  • Critical Control Point: The reaction generates HCl. If not neutralized, the acid will protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction. An auxiliary base (Triethylamine or excess Morpholine) is mandatory.

Experimental Protocol
  • Scale: 10 mmol

  • Yield: 92-96%

Reagents:

  • 4-Cyanobenzenesulfonyl chloride (2.01 g, 10 mmol)

  • Morpholine (0.96 g, 11 mmol) [1.1 eq]

  • Triethylamine (Et₃N) (1.52 g, 15 mmol) [1.5 eq]

  • Dichloromethane (DCM) (30 mL) - Anhydrous preferred but not strictly required.

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 4-Cyanobenzenesulfonyl chloride and DCM. Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Mix Morpholine and Et₃N in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.

    • Why? Rapid addition causes a temperature spike (>30°C), which can lead to hydrolysis of the sulfonyl chloride by trace moisture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (20 mL). Separate the organic layer.[1][2] Wash the organic phase with 1M HCl (2 x 15 mL) to remove unreacted morpholine/Et₃N, followed by Brine (15 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product typically crystallizes as a white solid upon standing.

Data & Validation
  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, J=8.5 Hz, 2H), 7.80 (d, J=8.5 Hz, 2H), 3.75 (t, J=4.8 Hz, 4H), 3.02 (t, J=4.8 Hz, 4H).

  • Melting Point: 118-120°C.

Route B: Palladium-Catalyzed Cyanation (The Alternative)

This route is employed when the 4-cyano precursor is unavailable or when the nitrile group is chemically incompatible with previous synthetic steps. It involves synthesizing the sulfonamide first from a halide precursor, followed by a Rosenmund-von Braun type cyanation using modern Pd-catalysis.

Mechanistic Insight

The transformation utilizes a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Transmetallation: The cyanide source (Zn(CN)₂) transfers the CN group to the Palladium center.

  • Reductive Elimination: The product is released, and Pd(0) is regenerated.

  • Critical Control Point: Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligands (e.g., dppf or PPh₃), which deactivates the catalyst.

Experimental Protocol
  • Scale: 5 mmol

  • Yield: 78-85%

Reagents:

  • 4-Bromo-N-morpholinosulfonylbenzene (Intermediate) (1.53 g, 5 mmol)

  • Zinc Cyanide (Zn(CN)₂) (0.35 g, 3.0 mmol) [0.6 eq]

  • Pd(PPh₃)₄ (290 mg, 0.25 mmol) [5 mol%]

  • DMF (Dimethylformamide) (10 mL) - Degassed.

Step-by-Step Methodology:

  • Intermediate Synthesis: (Briefly) React 4-bromobenzenesulfonyl chloride with morpholine (as in Route A). Isolate the bromo-sulfonamide.

  • Setup: In a glovebox or under Argon flow, charge a pressure vial with the bromo-sulfonamide, Zn(CN)₂, and Pd(PPh₃)₄.

  • Solvation: Add degassed DMF via syringe. Seal the vial immediately.

  • Reaction: Heat the block to 85°C for 12 hours. The solution will darken (black Pd precipitates often form upon completion).

  • Workup (Safety Critical): Cool to RT. Dilute with EtOAc.

    • Detoxification: Add 10% aqueous ammonia or bleach solution to quench trace cyanide before disposal.

  • Purification: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visual Analysis & Signaling Pathways

The following diagram illustrates the convergence of both routes and the decision logic for process chemists.

SynthesisComparison cluster_0 Route A (Preferred) cluster_1 Route B (Alternative) start_A Precursor A: 4-Cyanobenzenesulfonyl chloride step_A Route A: Nucleophilic Substitution (Morpholine, Et3N, DCM, 0°C) start_A->step_A Direct Path start_B Precursor B: 4-Bromobenzenesulfonyl chloride step_B1 Step B1: Sulfonylation (Morpholine, Base) start_B->step_B1 inter_B Intermediate: 4-(Morpholinosulfonyl)bromobenzene step_B2 Route B: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 85°C) inter_B->step_B2 Cross-Coupling target TARGET: 4-(Morpholinosulfonyl)benzonitrile step_A->target Yield: 92-96% High Atom Economy step_B1->inter_B step_B2->target Yield: 78-85% High Cost

Figure 1: Comparative workflow of Synthetic Routes A and B. Route A offers a convergent, single-step protocol, whereas Route B utilizes a linear, metal-catalyzed approach.

Comparative Data Summary

MetricRoute A (Sulfonylation)Route B (Cyanation)
Overall Yield 92 - 96% 70 - 80% (over 2 steps)
Atom Economy High (Loss of HCl only)Low (Loss of Br, Zn salts, Ligands)
Cost Driver 4-Cyanobenzenesulfonyl chloridePalladium Catalyst & Ligands
Purification Crystallization (Simple)Chromatography (Complex)
Green Chemistry Moderate (DCM solvent)Poor (DMF, Heavy Metals, Cyanide)
Expert Recommendation

For Route A , the primary failure mode is moisture control. The sulfonyl chloride is hygroscopic and hydrolyzes to the sulfonic acid (4-cyanobenzenesulfonic acid), which is water-soluble and lost during the aqueous workup. Always verify the quality of the sulfonyl chloride via melting point or crude NMR before starting.

For Route B , the primary failure mode is "Catalyst Poisoning." The sulfur atom in the sulfonamide can coordinate to Palladium, potentially slowing the reaction. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) often stabilizes the catalyst better than PPh₃ for sulfur-containing substrates.

References

  • Standard Sulfonylation Protocol

    • Title: Amidation of benzoyl chloride with morpholine (Analogous Procedure)[2]

    • Source: ChemSpider Synthetic Pages
  • Pd-Catalyzed Cyanation Methodology

    • Title: Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfon
    • Source: Synthesis (via Organic Chemistry Portal)
    • URL:[Link]

  • Cyanation of Aryl Halides Review

    • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides[3][4][5]

    • Source: RSC Advances
    • URL:[Link]

  • Continuous Flow Sulfonyl Chloride Synthesis (Safety Context)

    • Title: A Continuous Flow Sulfuryl Chloride-Based Reaction[6]

    • Source: Organic Process Research & Development[6]

    • URL:[Link][6]

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis of 4-(Morpholinosulfonyl)benzonitrile and Its Analogs

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth, practical comparison of the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth, practical comparison of the synthesis and characterization of 4-(Morpholinosulfonyl)benzonitrile, a compound of interest in medicinal chemistry, alongside its structural analogs. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip you with the knowledge to achieve consistent and reliable outcomes in your own laboratory.

Introduction: The Importance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its prevalence stems from its ability to mimic a p-aminobenzoic acid (PABA) structure, leading to antibacterial properties, and its capacity to act as a versatile scaffold in designing inhibitors for various enzymes. The target of this guide, 4-(Morpholinosulfonyl)benzonitrile, and its analogs are of particular interest due to the presence of the benzonitrile group, a common fragment in targeted therapies, including anaplastic lymphoma kinase (ALK) inhibitors.[1] The morpholine group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

This guide will dissect the synthesis of 4-(Morpholinosulfonyl)benzonitrile and compare its reproducibility with that of two closely related analogs: 4-(Piperidin-1-ylsulfonyl)benzonitrile and 4-(Thiomorpholinosulfonyl)benzonitrile. This comparative approach will highlight the nuances in reaction conditions, purification strategies, and analytical characterization that are critical for achieving reproducible results.

Synthetic Pathways and Reproducibility

The most common and direct route to N-substituted aryl sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. This seemingly straightforward reaction, however, is subject to variability depending on the specific reactants and conditions employed.

reagents Starting Materials 4-Cyanobenzenesulfonyl_chloride 4-Cyanobenzenesulfonyl Chloride reagents->4-Cyanobenzenesulfonyl_chloride Amine Amine (Morpholine, Piperidine, or Thiomorpholine) reagents->Amine reaction Sulfonamide Formation 4-Cyanobenzenesulfonyl_chloride->reaction Amine->reaction product Target Sulfonamide reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Pure Product analysis->final_product

Caption: General workflow for the synthesis and characterization of target sulfonamides.

Core Reaction: Synthesis of 4-(Morpholinosulfonyl)benzonitrile

Experimental Protocol:

  • Reaction Setup: To a stirred solution of morpholine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-cyanobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both reactants.

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine.

Comparative Synthesis of Analogs

1. 4-(Piperidin-1-ylsulfonyl)benzonitrile:

The synthesis of this analog follows a very similar protocol to the morpholine derivative. Piperidine, being a secondary amine like morpholine, exhibits comparable reactivity. A detailed experimental procedure can be found in the literature, often involving the reaction of 4-fluorobenzonitrile with 1-(piperidin-4-yl)piperidine in DMSO at reflux.[2] However, for a direct comparison of reproducibility with the sulfonyl chloride route, the protocol described above can be adapted by substituting morpholine with piperidine.

2. 4-(Thiomorpholinosulfonyl)benzonitrile:

Thiomorpholine introduces a sulfur atom into the heterocyclic ring, which can influence both the reactivity and the properties of the final compound. The lone pair of electrons on the sulfur atom is less basic than the oxygen in morpholine, which might slightly decrease the nucleophilicity of the amine. However, for the purpose of this synthesis, the general protocol remains applicable. It is important to use high-purity thiomorpholine, as oxidation to the corresponding sulfoxide or sulfone can be a potential side reaction.

Comparative Data Analysis

To ensure the reproducibility of these syntheses, a thorough characterization of the products is essential. The following table summarizes the expected and, where available, reported analytical data for the three compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected IR (cm⁻¹)
4-(Morpholinosulfonyl)benzonitrile C₁₁H₁₂N₂O₃S252.29~7.9 (d, 2H), ~7.8 (d, 2H), ~3.7 (t, 4H), ~3.1 (t, 4H)~142, ~133, ~128, ~118, ~116, ~66, ~46~2230 (C≡N), ~1360 (SO₂), ~1160 (SO₂)
4-(Piperidin-1-ylsulfonyl)benzonitrile C₁₂H₁₄N₂O₂S250.32~7.8 (d, 2H), ~7.7 (d, 2H), ~3.1 (t, 4H), ~1.7 (m, 4H), ~1.5 (m, 2H)~143, ~132, ~128, ~118, ~117, ~48, ~25, ~23~2230 (C≡N), ~1355 (SO₂), ~1155 (SO₂)
4-(Thiomorpholinosulfonyl)benzonitrile C₁₁H₁₂N₂O₂S₂268.36~7.9 (d, 2H), ~7.8 (d, 2H), ~3.4 (t, 4H), ~2.8 (t, 4H)~142, ~133, ~128, ~118, ~116, ~48, ~27~2230 (C≡N), ~1365 (SO₂), ~1165 (SO₂)

Note: The predicted NMR and IR data are based on the analysis of structurally similar compounds and general spectroscopic principles.[3][4][5][6][7][8][9]

Detailed Experimental Protocols for Characterization

Reproducible characterization is as critical as the synthesis itself. Below are the standard operating procedures for acquiring the necessary analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

sample Sample Preparation Dissolve Dissolve ~5-10 mg of pure product in ~0.6 mL of deuterated solvent (e.g., CDCl₃) sample->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire_Spectra Acquire ¹H and ¹³C NMR Spectra Transfer->Acquire_Spectra Process_Data Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_Spectra->Process_Data Analyze_Spectra Analyze Spectra (Chemical Shift, Integration, Multiplicity) Process_Data->Analyze_Spectra

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sulfonamide and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts (δ), integration (for ¹H NMR), and multiplicities (singlet, doublet, triplet, etc.).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For KBr pellets, grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups, such as the nitrile (C≡N) and sulfonyl (S=O) groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.

Troubleshooting and Ensuring Reproducibility

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction, side reactions, or loss during work-up/purification.Ensure anhydrous conditions if necessary, monitor the reaction closely by TLC, optimize reaction time and temperature, and be meticulous during extraction and purification steps.
Impure Product Presence of starting materials, by-products, or residual solvent.Optimize purification method (e.g., change recrystallization solvent, use a different eluent system for chromatography), and ensure complete removal of solvent under high vacuum.
Inconsistent Spectroscopic Data Impurities, incorrect sample preparation, or instrument malfunction.Re-purify the sample, prepare a fresh sample for analysis, and ensure the instrument is properly calibrated.

Conclusion: A Framework for Reliable Synthesis

The successful and reproducible synthesis of 4-(Morpholinosulfonyl)benzonitrile and its analogs hinges on a systematic and well-documented approach. By understanding the rationale behind each experimental step, from the choice of reagents and solvents to the intricacies of purification and characterization, researchers can minimize variability and ensure the integrity of their results. This guide provides a foundational framework for achieving such consistency, empowering scientists to confidently build upon this work in their drug discovery and development endeavors.

References

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  • Butler, R. N., & Fitzgerald, K. J. (1988). Reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles: a new route to substituted 1,2,4-triazoles via N-hydrazonoyltetrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1587-1591. [Link]

  • Fun, H.-K., Asik, S. I. J., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. [Link]

  • Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470–2484. [Link]

  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]

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  • Zhang, F., et al. (2018). A Simple Copper-Catalyzed Aminosulfonylation of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines Provides a Wide Range of Sulfonamides in Good Yields under Mild Conditions. Organic Letters, 20(5), 1167–1170.

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